Edotecarin

Catalog No.
S548612
CAS No.
174402-32-5
M.F
C29H28N4O11
M. Wt
608.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Edotecarin

CAS Number

174402-32-5

Product Name

Edotecarin

IUPAC Name

13-(1,3-dihydroxypropan-2-ylamino)-6,20-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione

Molecular Formula

C29H28N4O11

Molecular Weight

608.6 g/mol

InChI

InChI=1S/C29H28N4O11/c34-7-10(8-35)31-33-27(42)20-18-13-3-1-11(37)5-15(13)30-22(18)23-19(21(20)28(33)43)14-4-2-12(38)6-16(14)32(23)29-26(41)25(40)24(39)17(9-36)44-29/h1-6,10,17,24-26,29-31,34-41H,7-9H2/t17-,24-,25+,26-,29-/m1/s1

InChI Key

QMVPQBFHUJZJCS-NTKFZFFISA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

12-beta-D-glucopyranosyl-12,13-dihydro-2,10-dihydroxy-6-((2-hydroxy-1-(hydroxymethyl)ethyl)amino)-5H-indolo(2,3-a)pyrrolo(3,4-c)carbazole-5,7(6H)-dione, 6-N-(1-hydroxymethyl-2-hydroxy)ethylamino-12,13-dihydro-2,10-dihydroxy-13-glucopyranosyl-5H-indolo(2,3-a)pyrrolo(3,4-c)carbazole-5,7(6H)dione, edotecarin, J 107088, J-107088, J107088

Canonical SMILES

C1=CC2=C(C=C1O)NC3=C4C(=C5C(=C23)C(=O)N(C5=O)NC(CO)CO)C6=C(N4C7C(C(C(C(O7)CO)O)O)O)C=C(C=C6)O

Isomeric SMILES

C1=CC2=C(C=C1O)NC3=C4C(=C5C(=C23)C(=O)N(C5=O)NC(CO)CO)C6=C(N4[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C=C(C=C6)O

The exact mass of the compound Edotecarin is 608.17546 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Carbazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Edotecarin topoisomerase I inhibitor mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action

Edotecarin poisons the DNA topoisomerase I enzyme, a critical player in DNA replication and transcription. The diagram below illustrates this multi-step process.

G Start Start: DNA Replication/Transcription Step1 1. Topo I binds to supercoiled DNA Start->Step1 Step2 2. Topo I cleaves one DNA strand forming a cleavage complex (TOP1CC) Step1->Step2 Step3 3. This compound binds & stabilizes TOP1CC Step2->Step3 Step4 4. DNA re-ligation is blocked Step3->Step4 Step5 5. Replication fork collides with complex Step4->Step5 Step6 6. DNA Double-Strand Breaks (DSBs) Step5->Step6 End Outcome: Irreparable DNA Damage & Cell Death (Apoptosis) Step6->End

Figure 1: Molecular mechanism of this compound-induced DNA damage.

  • Stabilization of the Cleavable Complex: this compound binds to and stabilizes the topoisomerase I-DNA cleavage complex (TOP1CC) at the enzyme-DNA interface [1] [2]. This stabilization is more potent than that caused by camptothecin or NB-506, leading to a longer-lasting "trapped" complex [3] [2].
  • Inhibition of DNA Re-ligation: By stabilizing this complex, this compound prevents the re-ligation of the single-strand DNA break, effectively converting the topoisomerase I enzyme into a cellular toxin [1] [4].
  • Generation of Lethal Damage: The stabilized complex and subsequent single-strand breaks are not inherently lethal. However, when a DNA replication fork collides with this complex during the S phase of the cell cycle, it causes the collapse of the replication fork and the formation of irreversible double-strand breaks, which ultimately trigger programmed cell death (apoptosis) [1] [5].

Comparison with Other Inhibitors

The table below places this compound in context with other topoisomerase I inhibitors, highlighting its distinct characteristics.

Inhibitor Chemical Class Key Features & Status
This compound Indolocarbazole Novel, non-camptothecin; more stable DNA complex; effective in some P-glycoprotein resistant cells; Investigational [4] [3] [2].
Irinotecan Camptothecin Prodrug activated to SN-38; approved for colorectal cancer; dose-limiting toxicities include severe diarrhea and neutropenia [1] [5].
Topotecan Camptothecin Approved for ovarian & small cell lung cancer; similar toxicity profile to irinotecan (myelosuppression) [1] [6].
Exatecan Camptothecin Potent derivative (6x more active than SN-38); low affinity for MDR pumps; significant myelotoxicity; in Phase III trials [5].

Preclinical & Clinical Profile

Research has characterized this compound's activity across various models and in human trials.

  • Preclinical Efficacy: this compound demonstrated a broad spectrum of antitumor activity in xenograft models of breast, cervix, lung, prostate, colon, gastric, and liver cancers [3] [2]. It was also effective against tumor cells that had developed resistance related to the P-glycoprotein efflux pump [3] [2].
  • Clinical Trial Findings: Phase I and II trials evaluated this compound as a single agent and in combination with 5-fluorouracil/leucovorin (5-FU/LV) [4] [3].
    • Efficacy Signals: One Phase I study reported a confirmed complete response in a patient with hepatocellular carcinoma, along with several cases of stable disease [3]. Phase II trials showed objective responses in patients with irinotecan-naive, 5-FU refractory colorectal cancer, but not in those who were irinotecan-refractory [4].
    • Pharmacokinetics: this compound has a half-life of 20 to 25 hours and does not form active metabolites nor is it a substrate for in vitro P450-mediated metabolism [3] [2].
    • Toxicity: The primary dose-limiting toxicity (DLT) observed in clinical trials was neutropenia [3]. A Phase I combination study found that an every-2-week schedule did not allow adequate time for neutrophil recovery [3].

Experimental Evidence

Key experiments that elucidated this compound's mechanism and efficacy include:

  • DNA Cleavage Assays: In vitro studies demonstrated that this compound induces single-strand DNA cleavage by topoisomerase I more effectively than camptothecin or NB-506, and at different DNA sequences, confirming its direct mechanism of action [4] [3].
  • Cell Viability & Combination Studies: this compound's antitumor activity was confirmed in vitro against a panel of human carcinoma cell lines (e.g., HCT-116 colon, SCC-25 tongue). In these models, its combination with 5-FU showed an additive effect [3].
  • In Vivo Xenograft Models: Subcutaneous or orthotopic implantation of human cancer cells (e.g., HCT-116 colon cancer, various breast cancer models) into immunodeficient mice was used to assess tumor growth inhibition. This compound showed significant efficacy in inhibiting tumor growth and proliferation in these models [3] [2].

References

J-107088 discovery and development

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action

Edotecarin exerts its anticancer effect by stabilizing the DNA-topoisomerase I complex. The diagram below illustrates this process and its consequences.

G A This compound enters cell B Binds Topoisomerase I-DNA complex A->B C Stabilizes cleavable complex prevents DNA resealing B->C D Irreversible DNA single-strand breaks (SSBs) C->D E Replication fork collision & double-strand breaks (DSBs) D->E F DNA damage response activation E->F G Apoptosis (programmed cell death) F->G

This compound mechanism: binding Topo I-DNA complex and inducing cell death.

This mechanism differs critically from classic Topo I poisons like camptothecin. Research indicates the DNA-Topo I complexes induced by this compound are exceptionally stable, showing minimal release even with high salt concentrations or drug dilution, unlike the more readily reversible complexes formed by camptothecin or NB-506 [1]. This compound also induces cleavage at different DNA sequences (C/T/G) compared to camptothecin (T/G/A) [1].

Preclinical Profile & Synergy

This compound demonstrated a broad spectrum of antitumor activity in preclinical models and showed synergistic effects with various chemotherapeutics.

Preclinical Aspect Findings
In Vitro/In Vivo Antitumor Activity Growth inhibition observed in breast, cervix, lung, prostate, colon, gastric, and hepatic cancer models [2].
Key Differentiating Feature Effective against P-glycoprotein-mediated multidrug-resistant cells [2].
Cell Cycle Dependence Less cell cycle-dependent than other topoisomerase I inhibitors [2].
In Vitro Synergy Demonstrated With Cisplatin, 5-fluorouracil, etoposide, paclitaxel, doxorubicin, vincristine, camptothecin, gemcitabine [2].

Clinical Development Summary

Clinical trials have investigated this compound as both a monotherapy and in combination for advanced solid tumors.

Clinical Aspect Details
Clinical Trial Status Phase 0 (0), Phase 1 (1), Phase 2 (3), Phase 3 (1), Phase 4 (0) [2].
Monotherapy Activity Shown in colorectal cancer, esophageal cancer, and other solid tumors [2].
Combination Therapy (Example) Phase I study with infusional 5-fluorouracil and leucovorin [3]. One complete response (hepatocellular carcinoma) and 7 stable diseases reported in 14 patients [3].
Pharmacokinetics Half-life of 20-25 hours; does not form active metabolites and is not a substrate for P450-mediated metabolism [2].

Key Experimental Protocols

Key methodologies from foundational studies on this compound's mechanism and stability are summarized below.

1. DNA Cleavage Assay (Mechanism of Action Study) [1]

  • Objective: To assess the ability of J-107088 to induce topoisomerase I-mediated single-strand DNA breaks and determine cleavage site preferences.
  • Methodology:
    • Reaction Setup: Incubate plasmid DNA with purified topoisomerase I enzyme and the drug (e.g., J-107088, camptothecin as control).
    • Cleavage Induction: Stop the reaction, typically with a protein denaturant like SDS.
    • Analysis: Use agarose gel electrophoresis to separate relaxed from supercoiled DNA. For sequence preference, employ DNA sequencing gels with end-labeled DNA fragments to visualize precise cleavage sites.
    • Stability Test: Add high concentrations of NaCl or dilute the drug to assess the stability of the cleavable complex.

2. Kinetic Study of Hydrolysis in Aqueous Solution (Stability Study) [4]

  • Objective: To determine the chemical stability and hydrolytic degradation pathway of the drug in solution, informing formulation development.
  • Methodology:
    • Sample Preparation: Dissolve the compound in a series of aqueous buffers covering a range of pH values.
    • Forced Degradation: Incubate the solutions at controlled elevated temperatures (e.g., 40°C, 60°C, 80°C) to accelerate degradation.
    • Monitoring: Withdraw samples at regular intervals and analyze by HPLC to quantify the remaining parent compound and the formation of degradation products.
    • Product Identification: Use LC/MS and LC/MS/MS to characterize the structural identity of major degradation products.
    • Data Analysis: Apply kinetic models to determine the rate of degradation and identify the pH of maximum stability.

Conclusion and Key Differentiators

This compound represents a distinct class of topoisomerase I inhibitor with key differentiators:

  • Novel Chemistry: An indolocarbazole, structurally distinct from camptothecins [2].
  • Potent and Stable Complex Formation: Forms more stable DNA-Topo I complexes than camptothecin or NB-506 [1].
  • Broad-Spectrum Preclinical Activity: Shows efficacy across various solid tumor models, including multidrug-resistant ones [2].
  • Defined Pharmaceutical Profile: Its hydrolysis is catalyzed by both H⁺ and OH⁻, with maximum stability at pH 4, guiding formulation strategy [4].

References

Edotecarin preclinical in vitro cytotoxicity profiles

Author: Smolecule Technical Support Team. Date: February 2026

Preclinical In Vitro Cytotoxicity Profile

The table below summarizes the key findings from preclinical in vitro studies on edotecarin's cytotoxicity.

Aspect Profile / Findings
Mechanism of Action Novel inhibitor of topoisomerase I; induces single-strand DNA cleavage more effectively than camptothecin or NB-506 and at different DNA sequences [1].
Target Interaction Forms highly stable DNA-topoisomerase I cleavable complexes; more stable than those formed with camptothecin or NB-506 [1].
Cell Cycle Dependence Antitumor activity is less cell-cycle dependent than other topoisomerase I inhibitors [1].
Spectrum of Activity (In Vitro Models) Active against a broad panel of human carcinoma cell lines, including colon (HCT-116, CRC), non-small cell lung (A427), tongue (SCC-25), and bladder (J82) [2] [1].
Activity in Resistant Cells Effective on cells that have acquired resistance related to P-glycoprotein (P-gp) [2] [1]. Resistance in some cell lines is linked to overexpression of Breast Cancer Resistance Protein (BCRP) [3].
Combination Studies (In Vitro) Shows additive effect with 5-FU on a variety of cell lines (e.g., colon, non-small cell lung, tongue, bladder) [2]. In vitro synergy also demonstrated with cisplatin, etoposide, paclitaxel, doxorubicin, vincristine, camptothecin, and gemcitabine [1].

Mechanism of Action and Experimental Workflow

This compound stabilizes the DNA-Topo I cleavable complex, preventing the religation of DNA single-strand breaks and converting them into irreversible damage during DNA replication.

G Start Start: DNA Replication/Transcription TopoI_Action TOP1 creates single-strand break Start->TopoI_Action Complex Stabilized Cleavage Complex (TOP1cc) TopoI_Action->Complex This compound This compound binds and stabilizes TOP1-DNA complex This compound->Complex Inhibition of religation Consequences Collision with replication fork Complex->Consequences Outcome Irreversible double-strand break & cell death Consequences->Outcome

The diagram illustrates the mechanism by which this compound, a topoisomerase I (TOP1) poison, causes replication-associated DNA damage. This compound stabilizes the TOP1-DNA cleavage complex (TOP1cc), which collides with the replication fork and causes irreversible double-strand breaks, triggering cell death [4].

Key Experimental Protocols for In Vitro Studies

For researchers aiming to replicate or build upon these findings, the core methodologies from the cited studies are outlined below.

  • Cell Line Selection: Utilize a panel of human carcinoma cell lines. Key models include HCT-116 (colon), A427 (non-small cell lung), SCC-25 (tongue), and J82 (bladder) [2].
  • Cytotoxicity Assay: A standard method is the cell proliferation/survival assay (e.g., MTT, XTT, or clonogenic assay) to determine the inhibitory concentration (IC50) of this compound. Incubation with the drug typically lasts for 72 hours [2].
  • Combination Studies: To test for additive or synergistic effects, pre-established cell lines are treated with this compound in combination with other chemotherapeutic agents. For example:
    • With 5-FU: Treat cells with this compound and 5-FU concurrently [2].
    • Analysis: Compare the observed growth inhibition with the expected effect of each drug alone to determine additivity or synergy [2].
  • Mechanism Confirmation Assays:
    • DNA Cleavage Assay: Assess the induction and stability of DNA-Topo I cleavage complexes, for instance, using electrophoresis to visualize DNA strand breaks [1].
    • Studies in Resistant Cells: Compare the cytotoxicity of this compound in parental cell lines versus their P-gp-overexpressing or BCRP-overexpressing sublines to confirm activity against multidrug-resistant phenotypes [3] [1].

Key Insights for Further Research

  • Metabolic Stability: this compound does not form active metabolites and is not a substrate for in vitro P450-mediated metabolism, which is a distinct pharmacokinetic advantage [1].
  • Clinical Translation Gap: While in vitro data showed additive effects with 5-FU, the subsequent phase I clinical trial of this combination encountered significant dose-limiting neutropenia, suggesting the preclinical models did not fully predict the hematological toxicity profile in humans [2].

References

Comprehensive Technical Analysis: Edotecarin-Mediated DNA Cleavage Complex Stabilization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Edotecarin and Topoisomerase I Inhibition

This compound (formerly J-107088, PF-804950, PHA-782615) is a novel inhibitor of DNA topoisomerase I (Top1) belonging to the indolocarbazole class of compounds. Unlike the camptothecin-derived Top1 inhibitors, this compound represents a structurally distinct chemotype characterized by its complex indolocarbazole structure with sugar moieties and a unique diol substitution at the N-6 position. This structural differentiation confers several advantageous pharmacological properties, including enhanced complex stability and resistance to enzymatic inactivation. This compound has demonstrated potent antitumor activity across a broad spectrum of preclinical cancer models, including breast, cervix, pharynx, lung, prostate, colon, gastric, and hepatic carcinomas [1] [2].

The development of this compound emerged from the clinical need to overcome limitations associated with camptothecin-based Top1 inhibitors, including chemical instability of the E-ring lactone, susceptibility to multidrug resistance transporters, and dose-limiting toxicities such as neutropenia and diarrhea [3]. As a non-camptothecin Top1 inhibitor, this compound exhibits a distinct molecular interaction with the Top1-DNA complex, resulting in more stable cleavage complexes and activity against camptothecin-resistant tumor models [1] [4]. Its investigation provides valuable insights into Top1 inhibition mechanisms and offers potential therapeutic advantages for oncology drug development.

Chemical Properties and Drug Development Status

This compound (C₂₉H₂₈N₄O₁₁) has a molecular weight of 608.56 g/mol and belongs to the indolocarbazole structural class. It is structurally related to staurosporine but lacks significant protein kinase inhibitory activity, which contributes to its selective mechanism of action [1] [2]. The compound features strategic chemical modifications from the parent compound NB-506, including repositioned hydroxyl groups at the 2,10 positions and replacement of the 6-N-formyl group with a bulkier diol functionality. These modifications enhance metabolic stability by reducing susceptibility to phthalimide ring opening and glucuronidation [4].

Table 1: this compound Chemical and Development Profile

Property Category Specific Characteristics
Chemical Structure Indolocarbazole class with sugar moieties
Molecular Formula C₂₉H₂₈N₄O₁₁
Molecular Weight 608.56 g/mol
Development Status Investigational
Clinical Phase Phase II completed
Solubility Poor water solubility
Metabolic Profile No active metabolites, not P450 substrate

From a development perspective, this compound remains an investigational compound that has not received regulatory approval in any jurisdiction. Clinical evaluation has included three Phase I studies and five Phase II trials across various solid tumor types [1] [2]. The drug has been administered via intravenous infusion on various schedules, with the most common being once every three weeks. The primary dose-limiting toxicities observed in clinical trials include grade 3/4 neutropenia and febrile neutropenia, with diarrhea being primarily schedule-dependent (observed mainly with twice-weekly administration) [2] [5]. The recommended Phase II dose established with a 3-week schedule is 13 mg/m², with a maximum tolerated dose of 15 mg/m² [5].

Mechanism of Action: DNA Cleavage Complex Stabilization

Molecular Interactions with Topoisomerase I-DNA Complex

This compound functions as a topoisomerase I poison by stabilizing the covalent Top1-DNA cleavage complex (Top1cc), a transient intermediate in the normal Top1 catalytic cycle. Top1 regulates DNA supercoiling by creating single-strand breaks through a reversible transesterification reaction, allowing strand passage and religation [3] [6]. Under physiological conditions, these cleavage complexes are transient, with religation favored over cleavage. This compound specifically intercepts this cycle by binding at the enzyme-DNA interface, preventing religation and trapping the cleavage complex [1] [2].

The molecular interactions of this compound with the Top1-DNA complex differ significantly from camptothecin. Biochemical studies demonstrate that this compound induces single-strand DNA cleavage more effectively than camptothecin or NB-506 and at distinct DNA sequences [2]. The DNA-Top1 complexes induced by this compound exhibit remarkable stability, with slower dissociation kinetics compared to those stabilized by camptothecin or NB-506 [1] [4]. This enhanced stability translates to prolonged persistence of DNA damage and potentially greater antitumor activity. Furthermore, this compound's antitumor activity demonstrates reduced cell cycle dependence compared to other Top1 inhibitors, which primarily target S-phase cells [2].

Cellular Consequences of Cleavage Complex Stabilization

The stabilization of Top1cc by this compound has critical cellular consequences. When replication forks collide with stabilized cleavage complexes, the single-strand breaks are converted to double-strand breaks, triggering DNA damage response pathways and ultimately leading to apoptotic cell death [6]. The persistence of these DNA lesions overwhelms the cellular repair capacity, making this mechanism particularly effective in rapidly dividing cancer cells.

This compound has demonstrated broad-spectrum activity against various cancer models, including those with resistance mechanisms that limit the efficacy of other Top1 inhibitors. Notably, this compound remains effective against cells that have acquired P-glycoprotein-mediated resistance, a common mechanism of multidrug resistance that often compromises camptothecin efficacy [1] [2]. Additionally, this compound exhibits in vitro synergy with numerous chemotherapeutic agents, including cisplatin, 5-fluorouracil, etoposide, paclitaxel, doxorubicin, vincristine, camptothecin, and gemcitabine [1] [2]. This synergistic potential enhances its therapeutic utility in combination regimens.

Experimental Methods for Analyzing DNA Cleavage Complexes

DNA Cleavage Assay for Top1 Inhibition

The DNA cleavage assay represents a fundamental methodology for identifying and characterizing Top1 inhibitors like this compound. This protocol utilizes uniquely 3'-radiolabeled DNA substrates and denaturing polyacrylamide gel electrophoresis to detect and quantify drug-induced stabilization of Top1-DNA cleavage complexes [3]. The assay measures the effectiveness of different compounds in stabilizing the Top1-DNA intermediate and allows direct comparison of their potency.

A variation of this assay assesses the reversibility of cleavage complexes by determining whether the inhibitor blocks the forward cleavage or religation reactions. The entire protocol can be completed within approximately two days and provides critical information about the mechanistic behavior of Top1 inhibitors [3]. The workflow begins with preparation of 3'-end-labeled DNA substrate, followed by incubation with Top1 and the test compound. The reaction products are then separated by denaturing PAGE and visualized by phosphorimaging or autoradiography to quantify the cleavage products.

Advanced Methodologies for Complex Characterization

More sophisticated techniques have been developed to characterize Top1 cleavage complexes in greater detail. TOP1 Covalent Adduct Detection sequencing (TOP1 CAD-Seq) represents an advanced methodology that maps genomic regions harboring catalytically engaged TOP1 [7]. This approach enables researchers to identify genomic hotspots of Top1cc formation and understand the genomic context of this compound-induced DNA damage.

The CAD-Seq protocol involves treating cells with the Top1 inhibitor (e.g., this compound) in the presence of proteasome inhibitors to prevent repair-mediated TOP1cc degradation, followed by covalent complex cross-linking, fragmentation, and immunoprecipitation with Top1-specific antibodies [7]. The recovered DNA fragments are then subjected to next-generation sequencing, allowing genome-wide mapping of Top1cc distribution. This methodology has revealed that Top1ccs are depleted from transcription start sites of active genes despite significant Top1 accumulation in these regions, suggesting efficient clearance mechanisms at sites of high torsional stress [7].

G start Start DNA Cleavage Assay prep Prepare 3'-Radiolabeled DNA Substrate start->prep Step 1 incubate Incubate with Top1 and this compound prep->incubate Step 2 separate Denaturing PAGE Separation incubate->separate Step 3 visualize Visualize by Phosphorimaging separate->visualize Step 4 analyze Quantify Cleavage Products visualize->analyze Step 5 end Assay Complete analyze->end Step 6

Experimental workflow for DNA cleavage complex detection.

Comparative Pharmacology of Topoisomerase I Inhibitors

Advantages Over Camptothecin Derivatives

This compound exhibits several pharmacological advantages over camptothecin-based Top1 inhibitors. Unlike camptothecins, which contain a chemically labile α-hydroxylactone E-ring that undergoes pH-dependent hydrolysis to an inactive carboxylate, this compound possesses inherent chemical stability due to its indolocarbazole structure [3]. This stability eliminates the need for prolonged infusions to maintain effective plasma concentrations and reduces albumin binding that compromises drug availability.

Another significant advantage concerns the persistence of Top1cc stabilization. Camptothecins rapidly dissociate from Top1cc, requiring continuous exposure to maintain cytotoxic DNA damage. In contrast, this compound forms exceptionally stable complexes with slower dissociation kinetics, resulting in prolonged Top1cc trapping even after drug removal [1] [2]. This prolonged activity may enhance antitumor efficacy by sustaining DNA damage despite intermittent dosing schedules. Additionally, this compound demonstrates favorable resistance profiles, remaining active against tumor models with P-glycoprotein overexpression and breast cancer resistance protein (BCRP)-mediated resistance that often confer camptothecin resistance [1] [4].

Table 2: Comparison of this compound with Camptothecin Derivatives

Property This compound Camptothecins Clinical Significance
Chemical Stability High - stable indolocarbazole structure Low - pH-dependent E-ring opening This compound has more predictable pharmacokinetics
Top1cc Complex Stability Highly stable with slow dissociation Less stable with rapid dissociation Prolonged DNA damage with this compound
Multidrug Resistance Active against P-gp overexpressing cells Susceptible to P-gp and BCRP-mediated resistance This compound effective in resistant tumors
Cell Cycle Dependence Reduced cell cycle dependence Primarily S-phase specific This compound may target slow-growing tumors
Metabolic Profile No active metabolites, not P450 substrate Hepatic metabolism to active/inactive metabolites Reduced drug-drug interactions with this compound
Major Toxicities Neutropenia, febrile neutropenia Neutropenia, diarrhea Class-effect hematological toxicity
Pharmacokinetic and Pharmacodynamic Properties

This compound demonstrates favorable pharmacokinetics with a terminal half-life of 20-25 hours, supporting intermittent dosing schedules [1]. Unlike many chemotherapeutic agents, this compound does not form active metabolites and is not a substrate for in vitro P450-mediated metabolism, potentially reducing the risk of drug-drug interactions in combination regimens [1] [2]. The compound achieves and maintains apparent steady-state plasma concentrations during intravenous administration across treatment cycles [5].

From a pharmacodynamic perspective, this compound's mechanistic differentiation from camptothecins is evidenced by its ability to induce DNA cleavage at distinct genomic sequences and produce more stable Top1-DNA complexes [2]. This results in a unique pattern of DNA damage that may exploit different repair vulnerabilities in cancer cells. The molecular basis for these differences likely stems from this compound's alternative binding mode within the Top1-DNA complex, engaging different amino acid residues and DNA bases compared to camptothecin [3] [6].

Preclinical and Clinical Development Findings

Preclinical Antitumor Activity

This compound has demonstrated broad-spectrum antitumor activity in diverse preclinical models. In human tumor xenografts implanted in nude mice, this compound produced significant growth inhibition across all 30 cell lines tested, with complete tumor regression observed in 24 models at the maximum tolerated dose of 1 mg/kg/day [4]. The compound exhibited particular efficacy against LX-1 and PC-3 xenografts, supporting its potential application in various solid tumors [4].

Combination studies have revealed synergistic interactions between this compound and conventional chemotherapeutic agents. In xenograft models of colon cancer, this compound demonstrated enhanced efficacy when combined with standard regimens and other topoisomerase inhibitors, as well as with novel targeted agents such as the multitargeted tyrosine kinase inhibitor SU11248 [5]. Schedule optimization studies indicated that the highest improvement in antitumor activity occurred when 5-fluorouracil was administered 72-96 hours after this compound, highlighting the importance of temporal sequencing in combination therapy design [5].

Clinical Trial Results

Phase I clinical trials established the safety profile and recommended Phase II dose of this compound. In a study employing a once-every-3-weeks schedule, the maximum tolerated dose was determined to be 15 mg/m², with the recommended Phase II dose set at 13 mg/m² [5]. The primary dose-limiting toxicities were grade 3/4 neutropenia and febrile neutropenia, while non-hematological toxicities were generally manageable [2] [5].

Phase II evaluations have explored this compound's efficacy in various solid tumors. In patients with irinotecan- or 5-FU-refractory colorectal cancer, objective responses were observed in irinotecan-naive, 5-FU refractory patients, but not in irinotecan-refractory patients, suggesting potential cross-resistance with irinotecan [4]. Encouraging activity has also been reported in other malignancies, including a case of long-lasting partial regression of glioblastoma multiforme achieved with this compound monotherapy [1]. A Phase I study combining this compound with infusional 5-fluorouracil and leucovorin reported one confirmed complete response in a patient with hepatocellular carcinoma and seven stable disease responses among 14 treated patients [5].

G This compound This compound Administration top1_binding Binds Top1-DNA Cleavage Complex This compound->top1_binding complex_stabilization Stabilizes Cleavage Complex (Top1cc) top1_binding->complex_stabilization replication_collision Replication Fork Collision complex_stabilization->replication_collision ds_breaks Double-Strand DNA Breaks replication_collision->ds_breaks dna_repair DNA Repair Activation ds_breaks->dna_repair cell_death Apoptotic Cell Death dna_repair->cell_death Repair Failure repair_success Successful Repair dna_repair->repair_success Repair Success

Cellular pathway of this compound-induced DNA damage and cell death.

Research Applications and Future Directions

This compound serves as both an investigational therapeutic and a valuable research tool for understanding Top1 biology and DNA damage response. Its distinct mechanism of action provides insights into alternative approaches for targeting Top1 beyond the camptothecin scaffold. Furthermore, this compound's unique properties enable investigation of cellular repair pathways for Top1cc, including the TDP1 and endonuclease-mediated repair mechanisms [6].

Emerging research has identified epigenetic factors that influence cellular sensitivity to Top1 inhibitors like this compound. Recent studies demonstrate that the histone variant macroH2A1.1 facilitates TOP1cc repair through PARP-dependent recruitment of repair factors, and impaired macroH2A1.1 splicing predicts increased sensitivity to Top1 poisons in breast cancer cells [7]. This suggests that macroH2A1 alternative splicing may serve as both a biomarker for this compound response and a potential therapeutic target for combination strategies.

Future development of this compound may focus on biomarker-driven patient selection and rational combination therapies based on synthetic lethal interactions. The integration of this compound with PARP inhibitors, DNA damage response modifiers, or epigenetic therapies represents a promising direction for enhancing its therapeutic index. Additionally, formulation advances to improve solubility and delivery may further optimize the clinical utility of this distinctive Top1 inhibitor.

Conclusion

This compound represents a mechanistically distinct Top1 inhibitor with several pharmacological advantages over camptothecin derivatives. Its ability to form highly stable cleavage complexes, activity against multidrug-resistant models, and favorable metabolic profile support its continued investigation as an anticancer agent. The compound has demonstrated promising antitumor activity in preclinical models and early clinical trials, particularly in combination with established chemotherapeutic agents.

References

Edotecarin Pharmacokinetics in Human Clinical Trials

Author: Smolecule Technical Support Team. Date: February 2026

While specific quantitative data from animal models (like mice, rats, or dogs) is not available in the search results, the following table summarizes key pharmacokinetic parameters from phase I human studies, which are often the goal of animal model predictions [1] [2]:

Parameter Details / Value (in humans)
Administration Intravenous (IV) infusion (1-hour or 2-hour) [3] [1].
Recommended Phase II Dose 13 mg/m² every 21 days [2].
Peak Plasma Concentration (Cmax) At 13 mg/m² dose: 103 ± 17 ng/mL [1].
Half-life (t₁/₂) 20 to 25 hours [4] [1].
Metabolism Does not form active metabolites and is not a substrate for in vitro P450-mediated metabolism [3] [4].
Route of Elimination Renal excretion is minimal (approximately 1.4% to 8% of the dose recovered as unchanged drug in urine) [1] [2].
Protein Binding Information not available in search results.
Volume of Distribution Information not available in search results.

Mechanism of Action

The pharmacological activity of Edotecarin can be visualized in the following pathway. This diagram is based on its known mechanism as a topoisomerase I inhibitor [3] [4].

edotecarin_mechanism This compound This compound TopoI Topoisomerase I (Topo I) This compound->TopoI Binds and Inhibits CleavableComplex Stabilized DNA-Topo I Cleavable Complex TopoI->CleavableComplex Stabilizes DNA DNA Supercoil DNA->CleavableComplex SSBreak Persistent Single-Strand DNA Breaks CleavableComplex->SSBreak Inhibition Inhibition of DNA Replication & Decreased Tumor Cell Proliferation SSBreak->Inhibition

Experimental Protocols from Clinical Studies

Here are the methodologies used in the key clinical pharmacokinetic studies:

  • Study Design: Phase I, open-label, dose-escalation study in patients with advanced solid tumors. This compound was administered as a single dose by IV infusion over 2 hours every 21 days [1] [2].
  • PK Sample Collection: Blood samples for pharmacokinetic assessment were collected during and after the first administration. In one study, samples were taken pre-dose, at 30, 60, and 120 minutes during the infusion, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 18, and 26 hours post-infusion [1].
  • Bioanalytical Method: Plasma concentrations of this compound were determined. Although the specific analytical technique (e.g., HPLC, LC-MS) is not detailed in these abstracts, such studies typically use validated methods like Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) [1].

Insights for Preclinical Research

Although direct animal model data is unavailable, the search results provide context on the challenges and goals of cross-species pharmacokinetic studies:

  • Interspecies Differences: A fundamental challenge in drug development is extrapolating data from animals to humans. Key differences, particularly in the rate of drug elimination, exist. For instance, the elimination half-life of drugs is generally 6 to 9 times longer in humans than in mice [5] [6].
  • Goal of Animal Studies: Preclinical pharmacokinetic studies in animals aim to characterize parameters like clearance and volume of distribution, which can be scaled to predict a starting dose and regimen for human clinical trials [7]. The stable half-life and low renal clearance observed in humans were likely key parameters investigated in prior, non-public animal studies.

References

Edotecarin molecular docking studies Topoisomerase I

Author: Smolecule Technical Support Team. Date: February 2026

Edotecarin: Core Profile & Mechanism

The table below summarizes the key information available on this compound.

Aspect Details
Drug Type Small molecule drug, novel inhibitor of Topoisomerase I (Topo I) [1] [2].
Chemical Class Indolocarbazole derivative (PHA-782615, J-107088) [2].
Primary Mechanism Induces single-strand DNA breaks more effectively than camptothecin (CPT) and stabilizes the DNA-Topo I cleavage complex more stably than CPT or NB-506 [2].
Key Differentiator Antitumor activity is less dependent on the cell cycle phase compared to other Topo I inhibitors. It is not a substrate for P-glycoprotein, making it effective against some resistant cancers [2].
Highest Development Phase Phase 3 (Discontinued) [1].

Indirect Insights from Docking Methodologies

Although data on this compound is missing, recent studies on other Topo I inhibitors provide robust methodological frameworks that can be adapted. The workflow below summarizes a typical computational and experimental protocol for validating a Topo I inhibitor.

A typical workflow for computational and experimental validation of a Topo I inhibitor [3] [4] [5].

  • System Preparation: The crystal structure of the human Topo I/DNA complex (PDB ID: 1T8I) is commonly used as the starting point [3] [5]. The protein and DNA structures are cleaned, and hydrogen atoms and charges are added. The ligand structure is also optimized for docking [3].
  • Molecular Docking: Docking software like AutoDock Vina is typically used to predict the binding pose and affinity of the ligand within the Topo I-DNA interface [3] [5]. The docking box is often centered on the known binding site of reference inhibitors like camptothecin.
  • Stability & Interaction Analysis: After docking, Molecular Dynamics (MD) simulations (often 1 µs or longer) are performed to assess the stability of the ligand-protein-DNA complex over time and at an atomic level [3]. Tools like PLIP (Protein-Ligand Interaction Profiler) are then used to analyze persistent interactions, such as hydrogen bonds and π-stacking [3].

A Guide for Your Research

To overcome the lack of specific data on this compound, you could pursue the following paths:

  • Explore Analogous Compounds: Study the docking analyses of structurally related Topo I inhibitors. For instance, the indolocarbazole derivative LCS1269 was investigated using docking and was found to potentially bind both the Topo I/DNA binary complex and the Topo I active site [4] [6]. The artesunic acid derivatives c6 and c7 also provide examples of detailed docking and MD simulation workflows targeting Topo I [3].
  • Conduct Original Docking Studies: You can perform your own computational studies. Using the PDB structure 1T8I and publicly available chemical structure of this compound (e.g., from PubChem), you can run docking and dynamics simulations following the established protocols [3] [5].

References

DFT Analysis of Edotecarin: Key Findings

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core methodologies and findings from a dedicated molecular modeling study on Edotecarin [1].

Aspect of Analysis Methodology / Key Finding
Initial Conformation Analysis Performed with the PM3 semi-empirical method; identified six stable conformers.
DFT Optimization Used DFT/B3LYP functional with the 6-31++G(d,p) basis set on the lowest-energy conformer.
Electronic Properties Calculated HOMO-LUMO orbitals and Molecular Electrostatic Potential (MEP) at the same DFT level.
Molecular Docking Targets DNA, Topoisomerase I, DNA-Topoisomerase I complex, α5β1 and αIIbβ3 integrins.

Computational Workflow

The study followed a logical sequence from initial structure preparation to the final prediction of biological interactions. The workflow can be visualized as follows:

G Start Start: this compound Structure Step1 Conformation Analysis (PM3 Method) Start->Step1 Step2 Identify Lowest-Energy Conformer Step1->Step2 Step3 Geometry Optimization (DFT/B3LYP/6-31++G(d,p)) Step2->Step3 Step4 Property Calculation Step3->Step4 Substep4a Vibrational Frequencies Step4->Substep4a Substep4b HOMO-LUMO Orbitals Step4->Substep4b Substep4c Molecular Electrostatic Potential Step4->Substep4c Step5 Molecular Docking Substep4a->Step5 Substep4b->Step5 Substep4c->Step5 Substep5a DNA & Topoisomerase I Step5->Substep5a Substep5b Integrins (α5β1, αIIbβ3) Step5->Substep5b Step6 Output: Binding Modes & Affinities Substep5a->Step6 Substep5b->Step6

References

Edotecarin activity in multidrug resistant cancer cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Activity in Multidrug-Resistant Models

The following table summarizes key preclinical findings on edotecarin's efficacy in models with specific resistance mechanisms:

Resistance Mechanism Experimental Model Key Finding on this compound Activity Significance / Implication
P-glycoprotein (P-gp) Overexpression [1] [2] Human tumor xenografts in mice; Various cancer cell lines Active against tumor xenografts and cell lines that overexpressed P-gp [1] [2]. Not a substrate for P-gp-mediated efflux; potential for treating P-gp-mediated multidrug-resistant cancers [1] [2].
Breast Cancer Resistance Protein (BCRP) Overexpression [1] Resistant cell lines Cell lines showing resistance and overexpression of BCRP exhibited enhanced drug efflux [1]. Activity may be compromised in BCRP-overexpressing cells; contrast with its effectiveness in P-gp models [1].

Mechanism of Action and Resistance

This compound is an indolocarbazole derivative that potently inhibits topoisomerase I [1] [3]. Its mechanism and relationship to resistance are shown below:

G This compound This compound TopoI_DNA_Complex Topoisomerase I-DNA Complex This compound->TopoI_DNA_Complex Effective Effective in P-gp models This compound->Effective Stabilized_Complex Stabilized Cleavable Complex TopoI_DNA_Complex->Stabilized_Complex SSB Persistent Single-Strand DNA Breaks Stabilized_Complex->SSB Collision Replication Fork Collision SSB->Collision Lethal_DSB Lethal Double-Strand DNA Breaks Collision->Lethal_DSB Cell_Death Cell Death Lethal_DSB->Cell_Death Pgp_Efflux P-gp Efflux Pump Pgp_Efflux->this compound Ineffective BCRP_Efflux BCRP Efflux Pump BCRP_Efflux->this compound Effective Resistant Resistance in some cell lines BCRP_Efflux->Resistant

This compound mechanism and resistance: stabilizes Topo I-DNA complexes, causing lethal DNA damage. Effective against P-gp-mediated resistance, but BCRP overexpression can cause resistance.

Experimental Evidence and Protocols

Key experimental findings and methodologies from preclinical studies provide evidence for this compound's activity.

In Vitro Cytotoxicity Assays
  • Purpose: To determine the concentration of this compound that inhibits cell proliferation by 50% (IC₅₀) across various cell lines [4].
  • Methodology: A panel of 13 mammary carcinoma cell lines was treated with this compound. Cell viability or proliferation was measured using standard assays (e.g., MTT or XTT) after a defined exposure period [4].
  • Key Results: this compound showed broad cytotoxicity, with IC₅₀ values ranging from 8 nmol/L in SKBR-3 cells to approximately 30 μmol/L in BT20 cells, demonstrating potency across diverse models [4].
In Vivo Xenograft Models
  • Purpose: To evaluate the antitumor efficacy of this compound in living organisms [1] [4].
  • Methodology: Immunodeficient mice were implanted with human cancer cells (e.g., SKBR-3 breast carcinoma). Once tumors established, mice treated with intravenous this compound (e.g., single dose of 30-150 mg/kg or weekly dosing). Tumor volume and body weight monitored to assess efficacy and toxicity [4].
  • Key Results: Single-dose and weekly this compound produced significant, dose-dependent antitumor activity in the SKBR-3 xenograft model with no major toxicities [4]. Activity was also confirmed against LX-1 and PC-3 xenografts in mice, including models overexpressing P-gp [1].

Research Implications

This compound is a promising candidate for treating cancers with multidrug resistance, particularly where P-glycoprotein is a factor. Its distinct structure and mechanism may help overcome limitations of camptothecin-derived drugs [1] [3] [2]. Activity may be reduced in cancers with high BCRP expression [1]. Clinical development was halted after a Phase III trial showed no significant benefit over standard care in glioblastoma [5], but the preclinical data on multidrug resistance remains valuable for future drug design.

References

Edotecarin combination with infusional 5-FU leucovorin

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale

Edotecarin (J-107088) is a novel topoisomerase I (Topo I) inhibitor derived from the indolocarbazole anti-tumor agent NB-506. It functions by inducing highly stable single-strand DNA cleavage complexes, leading to DNA damage and apoptosis in cancer cells [1]. Preclinical studies demonstrated that this compound has a broad spectrum of anti-tumor activity and exhibits an additive effect when combined with 5-FU in various cancer cell lines, including colon, non-small cell lung, and tongue carcinomas [1]. Unlike other Topo I inhibitors, this compound's activity is less cell-cycle dependent, it is not a substrate for P-glycoprotein-mediated resistance, and it does not require metabolic activation [1]. This provided a strong rationale for its clinical evaluation in combination with the established regimen of infusional 5-FU and leucovorin.


Summary of Quantitative Data from Phase I Study

The key quantitative findings from the Phase I dose-escalation study are summarized in the following tables for easy comparison.

Table 1: Administered Drug Doses and Schedules

Drug Dose and Route Dosing Schedule Cycle Length
This compound X mg/m² IV over 1 hour Day 1 Every 2 weeks
Leucovorin (LV) 200 mg/m² IV over 2 hours Day 1 Every 2 weeks
5-Fluorouracil (5-FU) 2400 mg/m² continuous IV infusion over 46 hours Day 1 Every 2 weeks

Note: 'X' represents the this compound dose level assigned per cohort (starting dose was 6 mg/m²). The original 5-FU bolus (400 mg/m²) was removed via a protocol amendment due to toxicity [1].

Table 2: Patient Demographics and Treatment Exposure

Parameter Result (N=14)
Total Patients 14
Gender (Male/Female) 10 / 4
Total Cycles Administered 90
Cycles per Patient (Range) 3 - 18
This compound Dose Levels Explored 6 mg/m² and 8 mg/m²

Table 3: Efficacy Outcomes (N=14)

Response Category Number of Patients
Complete Response (CR) 1 (confirmed in hepatocellular carcinoma)
Stable Disease (SD) 7
Objective Response Rate (ORR) 7.1%

Table 4: Dose-Limiting Toxicities (DLTs) in Cycle 1

DLT Category Number of Patients (N=14)
Patients with any DLT 5
Neutropenia (All DLTs) 5
Febrile Neutropenia Included in neutropenia DLTs
Non-Hematological DLTs None reported as DLTs

Detailed Experimental Protocol

This section outlines the detailed methodology from the Phase I clinical trial, which can be adapted as a reference for similar combination studies.

Study Design
  • Type: Phase I, single-arm, open-label, dose-escalation trial [1].
  • Primary Objective: To determine the Maximum Tolerated Dose (MTD) and recommended Phase II dose of this compound in combination with infusional 5-FU/LV [1].
  • Dose Escalation: A standard 3+3 design was used. Sequential cohorts of 3-6 patients were enrolled at progressively higher dose levels of this compound. The planned dose levels were 6, 8, 11, 13, 15, and 17 mg/m² [1].
Patient Selection Criteria
  • Population: Adults with radiographic or clinical evidence of advanced/metastatic solid tumors for which no curative therapy was available [1].
  • Key Inclusion Criteria:
    • ECOG Performance Status of ≤2.
    • Adequate bone marrow function (ANC ≥1500/mm³, platelets ≥100,000/mm³).
    • Adequate renal and hepatic function (serum creatinine ≤1.5 mg/dl, bilirubin ≤1.5x ULN) [1].
  • Key Exclusion Criteria:
    • Prior treatment with any Topo I inhibitor.
    • Known dihydropyrimidine dehydrogenase (DPD) deficiency.
    • Brain or leptomeningeal disease [1].
Treatment Administration Schedule

The following workflow diagram illustrates the sequence and timing of drug administration on Day 1 of each cycle.

G Start Cycle Day 1 Step1 This compound 1-hour IV Infusion (X mg/m²) Start->Step1 Step2 Leucovorin (LV) 2-hour IV Infusion (200 mg/m²) Step1->Step2 Step3 5-Fluorouracil (5-FU) 46-hour Continuous IV Infusion (2400 mg/m²) Step2->Step3 End End of 5-FU Infusion (Cycle Day 3) Step3->End

Dose-Limiting Toxicity (DLT) and MTD Definition
  • DLT Assessment Period: Defined events occurring during the first treatment cycle (2 weeks) [1].
  • DLT Criteria included:
    • Grade 4 neutropenia.
    • Febrile neutropenia (Grade 3/4 neutropenia with fever ≥38.5°C).
    • Grade 4 thrombocytopenia or Grade 3 thrombocytopenia with hemorrhage.
    • Grade ≥3 nausea/vomiting despite maximal anti-emetic therapy [1].
  • MTD Definition: The dose at which 0/6 or 1/6 patients experienced DLT, with the next higher dose having at least 2/3 or 2/6 patients with DLT [1].
Pharmacokinetic Assessment
  • Method: Plasma concentrations of this compound were monitored.
  • Key Finding: this compound achieved and maintained apparent steady-state plasma concentrations during intravenous administration in both cycles tested [1].
Efficacy Assessment
  • Method: Tumor response was evaluated according to the Response Evaluation Criteria in Solid Tumors (RECIST) [1].
  • Frequency: Serial tumor assessments were performed at predefined intervals.

Critical Findings and Safety Notes

  • Hematological Toxicity: The primary DLT was neutropenia. All DLTs observed in the study were related to neutropenia, including febrile neutropenia [1]. This was the driving factor behind the protocol amendment to remove the 5-FU bolus dose.
  • Schedule Consideration: The study concluded that administering this combination every 14 days, even without the 5-FU bolus, did not permit adequate time for recovery from neutropenia [1]. This is a critical consideration for future schedule optimization.
  • Maximum Tolerated Dose: The study only explored the 6 and 8 mg/m² dose levels of this compound. No formal MTD was declared within the scope of the trial, as the dose escalation was not completed [1].

Mechanism of Action and Drug Interaction Pathways

The synergistic effect of this combination is rooted in the complementary mechanisms of action of the individual drugs, as illustrated below.

G LV Leucovorin (LV) (Exogenous Folate) TS Thymidylate Synthase (TS) (DNA Synthesis Enzyme) LV->TS Stabilizes Binding DNA1 Impaired DNA Synthesis & Repair TS->DNA1 Depletes dTMP FU 5-Fluorouracil (5-FU) (Metabolized to FdUMP) FdUMP FdUMP FU->FdUMP Apoptosis Cell Death (Apoptosis) DNA1->Apoptosis Ed This compound (Topo I Inhibitor) Complex Stabilized Topo I-DNA Cleavage Complex Ed->Complex Induces & Stabilizes DNA2 DNA Single-Strand Breaks (Replication Fork Collapse) Complex->DNA2 Prevents Re-ligation DNA2->Apoptosis FdUMP->TS Inhibits


Conclusion for Research Application

This Phase I study established a feasible protocol for combining this compound with infusional 5-FU and leucovorin. The promising anti-tumor activity, including a complete response in a patient with hepatocellular carcinoma, warrants further investigation [1]. However, researchers should note that the primary challenge is the management of hematological toxicity, particularly neutropenia. Future studies may need to consider:

  • Alternative dosing schedules (e.g., longer cycle lengths).
  • Proactive growth factor support.
  • Exploration of lower dose intensities to improve the therapeutic index.

The provided tables, protocols, and diagrams offer a comprehensive toolkit for scientists aiming to design subsequent clinical trials with this or similar combination regimens.

References

Edotecarin Administration Protocols from Clinical Trials

Author: Smolecule Technical Support Team. Date: February 2026

The tables below summarize the key administration details from phase I studies.

Table 1: Dosing Regimens and Schedules

Parameter Protocol 1: Two-Week Cycle (Combination Therapy) Protocol 2: Three-Week Cycle (Monotherapy)
Indication Advanced solid tumors (in combination with 5-FU/LV) [1] Advanced solid tumors (monotherapy) [2] [3]
Recommended Phase II Dose Not formally declared (6 and 8 mg/m² explored) [1] 13 mg/m² [2] [3]
Cycle Frequency Every 2 weeks [1] Every 21 days [2] [3]
Edotecarin Administration 1-hour IV infusion [1] 2-hour IV infusion [2] [3]
Pre-medications / Combination Drugs Followed by LV (200 mg/m² IV over 2h) and 5-FU (2400 mg/m² IV over 46h). A 5-FU bolus was removed after protocol amendment [1] None specified (monotherapy study) [3]

Table 2: Safety and Pharmacokinetic Profile

Category Details
Dose-Limiting Toxicity (DLT) Neutropenia was the primary DLT in both combination and monotherapy studies. In the 3-week monotherapy schedule, other DLTs included grade 3 nausea, vomiting, headache, fatigue, and febrile neutropenia [1] [2] [3].
Other Common Toxicities Nausea, fatigue, anorexia, vomiting, fever, thrombocytopenia, leukopenia, and anemia [3]. Notably, severe diarrhea was not frequently reported [3].
Pharmacokinetics Plasma concentrations rose rapidly during infusion and decreased steeply afterward. The mean apparent plasma half-life was approximately 20 hours. Renal excretion was minimal (3-8% of the dose) [2] [3].

Important Considerations for Protocol Application

  • Drug Development Status: Evidence suggests this compound's clinical development for solid tumors may be limited. One source notes its efficacy was not superior to currently available agents [4], and no recent clinical data was found in the search results.
  • Lack of Recent Data: All identified protocols are from phase I trials. No subsequent phase II or III studies confirming efficacy or establishing standard-of-care protocols were mentioned in the search results.

The following diagram illustrates the decision-making workflow for the administration protocol based on the clinical trial data.

Start Start: Determine this compound Protocol TherapyType Determine Therapy Type Start->TherapyType Mono Monotherapy TherapyType->Mono Combo Combination Therapy (with 5-FU/LV) TherapyType->Combo Dose3Week Dose: 13 mg/m² Mono->Dose3Week Dose2Week Dose: 6-8 mg/m² (No formal MTD) Combo->Dose2Week Infusion3Week Infusion: 2 hours Dose3Week->Infusion3Week Cycle3Week Cycle: Every 21 days Infusion3Week->Cycle3Week Note Note: Development status uncertain. Efficacy not superior to available agents. [4] Cycle3Week->Note Infusion2Week Infusion: 1 hour Dose2Week->Infusion2Week PreMed Pre-medication/Sequence: This compound → Leucovorin → 5-FU (46h infusion) Infusion2Week->PreMed Cycle2Week Cycle: Every 14 days Cycle2Week->Note PreMed->Cycle2Week

Experimental Protocol for In Vitro Activity Assessment

While clinical administration protocols are established, you may require methodologies for foundational in vitro studies. The workflow below outlines key experiments for assessing this compound's mechanism of action and additive effects, as suggested by preclinical data [1].

Start In Vitro Assessment of this compound MechAction Mechanism of Action (DNA-Topo I Complex Stability) Start->MechAction AdditiveEffect Additive Effect Analysis (e.g., with 5-FU) Start->AdditiveEffect Assay1 Assay: DNA cleavage gel electrophoresis MechAction->Assay1 Model Model: HCT-116 colon cancer cell line [1] AdditiveEffect->Model Result1 Result: More stable complex vs. camptothecin [1] Assay1->Result1 Assay2 Assay: Cell proliferation (MTS/XTT) Result2 Result: Additive effect on cell lines [1] Assay2->Result2 Model->Assay2

References

Edotecarin in breast carcinoma xenograft models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Edotecarin

This compound (J-107088, PF-804950) is a potent, novel indolocarbazole topoisomerase I inhibitor [1]. Unlike camptothecin-derived agents, this compound induces more stable DNA-topoisomerase I complexes and causes single-strand DNA breaks at different sequences, leading to replication inhibition and tumor cell death [1]. Its antitumor activity is less cell-cycle dependent, and it remains effective against tumors with P-glycoprotein-mediated resistance [2] [1]. Preclinical studies show this compound is active against breast, cervix, pharynx, lung, prostate, colon, gastric, and hepatic cancer models [1].

Antitumor Efficacy in Xenograft Models

This compound demonstrates significant antitumor activity as a single agent and in combination therapy in breast cancer xenograft models. Key quantitative data is summarized below.

Table 1: Single-Agent this compound Efficacy in SKBR-3 Xenograft Model

Route & Schedule Effective Doses Tumor Growth Delay vs. Control Toxicity (Body Weight Loss)
Intravenous, single dose 30 mg/kg, 150 mg/kg Significant activity observed [2] No major toxicities [2]
Intravenous, weekly 30 mg/kg, 150 mg/kg Significant activity observed [2] No major toxicities [2]
Intravenous, daily x10 15 mg/kg N/A (Regimen poorly tolerated) [2] Significant toxicity [2]

Table 2: this compound in Combination Therapy

Combination Partner This compound Dose Schedule Sequence Effect in SKBR-3 Model Tolerability
Docetaxel 3 mg/kg, 30 mg/kg After docetaxel Tumor growth delay greater than either agent alone [2] No toxicity (body weight reduction <20%) [2]
Capecitabine 3 mg/kg N/S More than additive effect [2] Well tolerated [2]
Capecitabine 30 mg/kg N/S Lethal [2] Not tolerated [2]

Additional Model Efficacy: this compound also showed potent activity against MX-1 human breast carcinoma xenografts, MMTv-v-Ha-ras driven mouse breast tumors, and chemically induced rat mammary tumors [2].

Detailed Experimental Protocols

In Vitro Proliferation Assay
  • Cell Lines: A panel of 13 mammary carcinoma cell lines (e.g., SKBR-3, BT20) [2].
  • Procedure: Cells are exposed to a concentration range of this compound. The 50% inhibitory concentration (IC50) is determined after a specified incubation period [2].
  • Outcome: this compound's IC50 values ranged from 8 nmol/L in SKBR-3 cells to approximately 30 μmol/L in BT20 cells, demonstrating broad but variable potency [2].
In Vivo Xenograft Efficacy Study
  • Animal Model: Female nude mice implanted subcutaneously with SKBR-3 human breast carcinoma cells [2].
  • Dosing:
    • Single-Agent: this compound is administered intravenously as a single injection (30 or 150 mg/kg) or weekly (30 or 150 mg/kg) [2].
    • Combination Therapy:
      • With docetaxel: this compound (3 or 30 mg/kg) is administered after docetaxel [2].
      • With capecitabine: this compound (3 mg/kg) is co-administered [2].
  • Endpoint Measurements:
    • Tumor Volume: Measured regularly to calculate tumor growth delay [2].
    • Tolerability: Monitored via body weight change (toxicity indicated by >20% reduction) [2].
  • Key Findings:
    • Single-agent and weekly this compound showed significant antitumor activity with no major toxicity [2].
    • The combination of this compound (3 mg/kg) with capecitabine produced a greater-than-additive effect and was well-tolerated [2].
    • A higher dose of this compound (30 mg/kg) with capecitabine was lethal, indicating a narrow therapeutic window [2].

Mechanism of Action and Experimental Workflow

This compound's mechanism and the flow of a xenograft study can be visualized in the following diagrams.

Diagram 1: this compound's Molecular Mechanism and Role in Breast Cancer Signaling

This compound Mechanism and Signaling cluster_topoisomerase Topoisomerase I Inhibition Pathway cluster_her2 HER2 Signaling Context (e.g., SKBR-3) Topo1 Topoisomerase I SSB Stabilized Cleavage Complex Topo1->SSB Induces DNA DNA Replication Fork DNA->Topo1 This compound This compound This compound->Topo1 Binds and Inhibits DSB Double-Strand Breaks SSB->DSB Collision with Replication Fork Apoptosis Apoptosis & Cell Death DSB->Apoptosis HER2 HER2 Overexpression Downstream Oncogenic Signaling (PI3K/AKT, RAS/RAF/MAPK) HER2->Downstream AggressivePhenotype Aggressive Tumor Phenotype Downstream->AggressivePhenotype AggressivePhenotype->DNA Increased Replication

Diagram 2: In Vivo Xenograft Study Workflow

In Vivo Xenograft Study Workflow Start Start Study CellPrep Prepare SKBR-3 Cell Suspension Start->CellPrep MouseImplants Implant Cells in Nude Mice CellPrep->MouseImplants TumorGrowth Monitor Tumor Growth MouseImplants->TumorGrowth Randomization Randomize into Treatment & Control Groups TumorGrowth->Randomization Treatment Administer Treatment (IV this compound) Randomization->Treatment DataCollection Collect Data: Tumor Volume & Body Weight Treatment->DataCollection Treatment->DataCollection Specified Schedule DataCollection->DataCollection Repeated Measurements Analysis Analyze Tumor Growth Delay and Tolerability DataCollection->Analysis End Study End Analysis->End

Key Considerations for Researchers

  • Schedule Dependency: The tolerability of this compound is highly schedule-dependent. A single high dose (150 mg/kg) was safe, while a lower total dose split over 10 days was poorly tolerated [2].
  • Sequencing in Combination: The sequence of administration is critical. Enhanced efficacy without added toxicity was observed when this compound was given after docetaxel [2].
  • Therapeutic Index: The combination with capecitabine has a very narrow therapeutic window. Careful dose titration is essential, as a 10-fold increase in this compound dose (from 3 to 30 mg/kg) resulted in lethal toxicity [2].

References

Edotecarin HCT-116 colon cancer xenograft methodology

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: Topoisomerase I Inhibition

Topoisomerase I (Top1) is a proven molecular target for cancer therapeutics, and drugs like Edotecarin function as Top1 inhibitors [1]. The following diagram outlines the fundamental mechanism by which these inhibitors cause cancer cell death.

G Start Topoisomerase I (Top1) Relieves DNA Supercoiling TrappedComplex Stabilized 'Trapped' Cleavage Complex Start->TrappedComplex Normal Function Inhibitor Top1 Inhibitor (e.g., this compound) Binds Top1-DNA Complex Inhibitor->TrappedComplex Inhibits Collision Replication Fork Collision TrappedComplex->Collision During S-Phase DSB Double-Strand Breaks (DSBs) Collision->DSB Causes CellDeath Apoptosis & Cell Death DSB->CellDeath Leads to

This mechanism is supported by research showing that higher baseline levels of Top1 in tumors can lead to the formation of more double-strand breaks and greater cell death upon treatment with a Top1 inhibitor [1].

Experimental Protocol for HCT-116 Xenograft Models

Here is a comprehensive protocol for evaluating a Top1 inhibitor like this compound in an HCT-116 xenograft model, synthesized from general methodologies [2] [3].

Cell Line and Culture Preparation
  • Cell Line: Use the human colorectal carcinoma cell line HCT-116.
  • Culture Conditions: Maintain cells as monolayers in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin (100 μg/mL). Incubate at 37°C in a 5% CO₂ humidified environment [2].
  • Preparation for Inoculation:
    • Harvest cells using trypsinization.
    • Wash and resuspend the cell pellet in Phosphate Buffered Saline (PBS).
    • Prepare a final suspension at a concentration of 25 × 10⁶ cells/mL [2].
Animal Model and Xenograft Establishment
  • Mouse Strain: Use immunocompromised mice, such as 10-week-old male BALB/c nude mice or athymic nude mice [2] [1].
  • Ethical Approval: Secure approval from the Institutional Animal Care and Use Committee (IACUC). Monitor animal welfare daily and establish humane endpoints to minimize suffering [2].
  • Tumor Inoculation: Subcutaneously inject 100 μL of the cell suspension (containing 2.5 million cells) into the sacral region of each mouse [2].
  • Tumor Monitoring: Palpable tumors typically form within 12-14 days, and uniform masses are ready for experimentation after about three weeks [2].
Experimental Grouping and Drug Treatment
  • Group Allocation: Randomly assign tumor-bearing mice into the following groups (example sample sizes in parentheses):
    • Treatment Group: HCT-116 xenografts injected with the Top1 inhibitor (e.g., n=7).
    • Vehicle-Control Group: HCT-116 xenografts injected with the drug's solvent (e.g., n=5).
    • Positive Control Group: Healthy mice injected with the Top1 inhibitor to monitor drug-specific toxicity.
    • Negative Control Group: Healthy, untreated mice [2].
  • Drug Formulation: For a drug like topotecan, it can be dissolved in a vehicle of 2% DMSO and 98% PBS [2].
  • Dosing Regimen: Based on protocols for topotecan, administer the drug via intraperitoneal injection at a dose of 0.625 mg/kg/day, five days a week, for four weeks [2]. The specific dosing for this compound would need to be determined from literature specific to that compound.
Endpoint Analysis and Sample Collection
  • Tumor Monitoring: Measure tumor dimensions regularly using calipers. Calculate tumor volume using the formula: Volume = (length × width²) / 2.
  • Terminal Point: Euthanize mice at the end of the study (e.g., 8 weeks after the experiment begins).
    • Anesthesia: Use inhalational anesthesia like 3% isoflurane for induction and 2% for maintenance [2].
    • Blood Collection: Collect blood via cardiac puncture. Centrifuge at 14,000 RPM for 15 minutes to isolate serum for downstream analysis (e.g., metabolomics) [2].
    • Tissue Collection: Resect tumor tissues. For histological analysis, fix samples in paraformaldehyde (PFA). For protein or molecular analysis, snap-freeze samples in liquid nitrogen [2].

Key Analytical Assays

The following assays are critical for evaluating drug efficacy and mechanism of action.

Assay Type Key Purpose Methodology Summary Relevant Measurements
Top1 Immunoassay [1] Quantify target engagement and PD response. Homogenize tumor tissue. Use a validated two-site enzyme chemiluminescent immunoassay to measure total Top1 levels. Baseline Top1 levels; Decrease in Top1 post-treatment (maximal at 4-7 hours).
Flow Cytometry [4] Analyze cell cycle distribution and apoptosis. Create a single-cell suspension from tumors. Stain DNA with Propidium Iodide (PI). Analyze using a flow cytometer and software (e.g., ModFit). Cell cycle phase percentages (G1, S, G2/M); Sub-G1 peak (indicative of apoptosis).
Histology (H&E Staining) [2] Assess tumor morphology and architecture. Fix tissue in PFA, embed in paraffin, section, and stain with Hematoxylin and Eosin. Presence of cancer cells; general tissue and nuclear morphology.
Western Blotting [3] Investigate changes in signaling pathways. Extract protein from tumor tissues, separate by SDS-PAGE, transfer to a membrane, and probe with specific antibodies. Apoptotic markers (Bax, cleaved Caspase-3); proliferation markers (p-AKT, Bcl-xL) [3].

Important Considerations for Research Application

  • Model Selection: The standard subcutaneous model is excellent for assessing tumor growth kinetics and initial drug efficacy [3]. For studies on metastasis, consider establishing an orthotopic model by implanting cells into the cecum or colon wall, which allows for the study of invasion and spontaneous metastasis to distant organs [3].
  • Biomarker Correlation: Evidence suggests that tumors with higher baseline levels of Top1 may be more responsive to Top1 inhibitors [1]. Incorporating baseline Top1 measurement as a potential predictive biomarker is highly recommended.
  • Combination Therapy: The HCT-116 model is well-suited for evaluating combination therapies. Research indicates that the order of drug administration can be critical for efficacy, so careful experimental design is necessary [3].

Information Limitations and Next Steps

The primary limitation is the absence of specific data for This compound in the searched literature. The protocols above are extrapolated from studies on other Top1 inhibitors (like topotecan and indenoisoquinolines) and the well-characterized HCT-116 xenograft model.

To advance your research, I suggest:

  • Consulting specialized databases like the National Cancer Institute (NCI)'s drug dictionary or clinical trial records (ClinicalTrials.gov) for original this compound study references.
  • Reviewing patent filings related to this compound, which often contain detailed experimental sections.
  • Using the general protocol provided as a robust foundation, adapting the drug formulation and dosing specifically for this compound as per any available manufacturer information or seminal literature.

References

Edotecarin combination therapy with capecitabine or docetaxel

Author: Smolecule Technical Support Team. Date: February 2026

Edotecarin Combination Therapy: Preclinical Data Summary

The quantitative data below is sourced from a 2007 study on the antitumor activity of this compound in breast carcinoma models [1].

Combination Partner Experimental Model Dosing Regimen Key Efficacy Findings Key Safety Findings
Docetaxel SKBR-3 human breast carcinoma xenograft (mouse) This compound (3 & 30 mg/kg) administered after docetaxel in a 3-week cycle [1] Tumor growth delays greater than with either agent alone [1] Well-tolerated (body weight reduction <20%) [1]
Capecitabine SKBR-3 human breast carcinoma xenograft (mouse) This compound (3 mg/kg) with capecitabine [1] Produced more than additive (synergistic) effects [1] Combination was well-tolerated [1]
Capecitabine SKBR-3 human breast carcinoma xenograft (mouse) This compound (30 mg/kg) with capecitabine [1] Not specified Combination was lethal [1]

Proposed Experimental Protocol for this compound Combinations

The following methodology is adapted from the in vivo study detailing this compound's antitumor activity [1].

In Vivo Efficacy Study in Xenograft Models
  • Cell Line: SKBR-3 human breast carcinoma cells.
  • Animal Model: Female nude mice.
  • Dosing Regimens:
    • This compound + Docetaxel: Administer docetaxel intravenously on Day 1. Follow with intravenous this compound at 3 mg/kg or 30 mg/kg.
    • This compound + Capecitabine: Administer oral capecitabine for 14 days, combined with intravenous this compound at a carefully titrated dose (e.g., 3 mg/kg).
  • Cycle Duration: 21 days.
  • Toxicity Monitoring: Record animal body weight at least twice weekly. A reduction of >20% is considered a major toxicity indicator [1].
  • Efficacy Endpoint: Measure tumor volumes regularly. Calculate tumor growth delay.

> Important Safety Note: The study found that a higher dose of this compound (30 mg/kg) in combination with capecitabine was lethal in mouse models [1]. This highlights the critical importance of rigorous dose-finding and toxicity studies for this combination.

Docetaxel-Capecitabine Protocol for Reference

Since the docetaxel-capecitabine (TX) regimen is a established and well-researched combination, its protocol can serve as a practical reference and highlight the synergy mechanism relevant to this compound research [2] [3].

Approved Clinical Dosing (Breast Cancer)
  • Docetaxel: 75 mg/m², intravenous infusion over 1 hour, on Day 1 of a 21-day cycle [4] [3].
  • Capecitabine: 1000-1250 mg/m², orally twice daily, for 14 days followed by a 7-day rest period (Days 1-14 of a 21-day cycle) [4].
Key Mechanism of Synergy

The rationale for this combination is supported by a well-characterized mechanism: Docetaxel upregulates the enzyme thymidine phosphorylase in tumor tissues. This enzyme is crucial for the activation of capecitabine, converting it to its active form, 5-fluorouracil (5-FU), leading to enhanced tumor cell killing [5].

The diagram below visualizes the synergistic mechanism and optimized administration strategy for the docetaxel and capecitabine combination, which involves sequential dosing and dose adjustment based on treatment stage and adverse events [6] [5].

cluster_mechanism Mechanism of Synergy Start Treatment Start DocetaxelPhase Docetaxel Dominant Phase Start->DocetaxelPhase Cycle 1 Resistance Acquired Resistance to Docetaxel DocetaxelPhase->Resistance CapecitabinePhase Capecitabine Dominant Phase DoseAdjust Dose Adjustment Strategy CapecitabinePhase->DoseAdjust Resistance->CapecitabinePhase D Docetaxel TP Upregulates Thymidine Phosphorylase D->TP C Capecitabine (Prodrug) TP->C Activates FU 5-FU (Active Drug) C->FU Kill Enhanced Tumor Cell Killing FU->Kill

Administration & Toxicity Management Notes
  • Premedication: Administer corticosteroids (e.g., dexamethasone) before docetaxel to reduce fluid retention and hypersensitivity reactions [3].
  • Dose Individualization: The capecitabine dose should be rounded to the nearest tablet strength and taken with water within 30 minutes after a meal [4].
  • Toxicity Profile: Compared to anthracycline-taxane regimens, the TX combination has a lower risk of neutropenia but a higher risk of hand-foot syndrome [2].
  • Dose Modification: Adherence to dose reduction protocols for managing adverse events is critical. For grade 3 toxicity, the first step is to withhold treatment until resolution to grade ≤1, then resume at 75% of the dose [4].

Research Implications and Conclusion

The available data suggests that this compound showed promise as a potent topoisomerase-I inhibitor in preclinical models, with demonstrated efficacy in combination with both docetaxel and capecitabine [1]. However, the severe toxicity observed at higher dose combinations with capecitabine underscores a narrow therapeutic window [1].

For researchers, this highlights:

  • Combination Rationale: The synergy between this compound and other agents may be viable but requires extremely careful, phased dosing studies.
  • Protocol Development: Future work must prioritize determining the maximum tolerated dose (MTD) and detailed dose-limiting toxicities (DLTs) for these combinations.
  • Clinical Relevance: The well-established docetaxel-capecitabine protocol provides a benchmark for designing modern combination therapy trials, emphasizing mechanisms of synergy and proactive toxicity management.

References

Edotecarin: Application Notes and Protocols for rGBM Research

Author: Smolecule Technical Support Team. Date: February 2026

Edotecarin (J-107088, PF-804950) is a novel, small molecule indolocarbazole derivative and a non-camptothecin inhibitor of DNA topoisomerase I [1]. Its investigation in recurrent glioblastoma stems from its distinct mechanism of action and preclinical promise, though clinical development was discontinued after the Phase III trial failed to meet its endpoints.

Mechanism of Action and Rationale for GBM

This compound stabilizes the DNA-topoisomerase I cleavable complex, leading to enhanced single-strand DNA cleavage and inhibition of DNA replication [2] [1]. Preclinically, it demonstrated activity against CNS tumor xenografts, including an 83% increase in survival in mice bearing intracranial glioma [3]. Its activity is less cell-cycle dependent than other topoisomerase I inhibitors, and it is effective against cells with P-glycoprotein-mediated resistance [4] [1]. The following diagram illustrates its unique mechanism.

G TopoI Topoisomerase I (TopoI) Complex Stabilized TopoI-DNA Complex TopoI->Complex Forms Cleavable Complex DNA DNA Supercoil DNA->TopoI Binds to This compound This compound This compound->Complex Binds & Stabilizes SSB Irreparable Single-Strand DNA Break Complex->SSB Prevents Re-ligation Outcome Inhibition of DNA Replication & Tumor Cell Death SSB->Outcome

Diagram Title: this compound Stabilizes Topoisomerase I-DNA Complex

Summary of Clinical Evidence in GBM

Quantitative data from key clinical studies are summarized in the table below.

Table 1: Clinical Trial Data for this compound in Glioblastoma

Trial Phase Patient Population Regimen Key Efficacy Findings Key Safety Findings Source / Identifier
Phase III rGBM progressed after alkylator-based chemo This compound vs. TMZ or BCNU/CCNU Trial terminated early; no significant survival benefit vs. comparator. Not Specified [3]
Case Report 18-yr-old with nitrosourea-refractory rGBM This compound 13 mg/m² IV q3w Partial Response (66.7% reduction) after 20 cycles; PFS >17 months. Grade 1-2 toxicities (leucopenia, constipation, vomiting, fatigue). [3]
Phase I (Solid Tumors) Advanced solid tumors This compound + 5-FU/LV (modified FOLFIRI) 1 Confirmed CR (Hepatocellular Ca); 7 SD. DLT: Neutropenia. MTD not declared; q2w schedule did not allow neutrophil recovery. [4]

CR: Complete Response; SD: Stable Disease; DLT: Dose-Limiting Toxicity; MTD: Maximum Tolerated Dose; PFS: Progression-Free Survival; q3w: every 3 weeks.

Experimental Protocol for Monotherapy

This protocol is derived from the published case study in rGBM [3].

3.1. Patient Selection Criteria

  • Inclusion: Histologically confirmed recurrent GBM (WHO Grade IV); progression after prior radiotherapy and alkylator-based chemotherapy; Karnofsky Performance Status ≥ 90%; adequate bone marrow, renal, and hepatic function.
  • Exclusion: Prior treatment with a topoisomerase I inhibitor; uncontrolled brain or leptomeningeal disease; active infection.

3.2. Drug Formulation and Administration

  • Drug: this compound for intravenous injection.
  • Dose: 13 mg/m² [3].
  • Route: Intravenous (IV) infusion via central venous catheter.
  • Cycle Frequency: Once every 3 weeks (q3w) [3].

3.3. Pre-Medication and Supportive Care

  • Antiemetic Prophylaxis (30 mins pre-infusion): Ondansetron 10 mg IV, Lorazepam 1 mg IV, Prednisolone 20 mg IV.
  • Post-Infusion Antiemetics (4 days): Granisetron 8 mg orally and Lorazepam 1 mg orally every 6 hours.
  • Concurrent Medications: Continue antiepileptics (e.g., Methylphenobarbitone) and corticosteroids (e.g., Prednisone) as clinically indicated.
  • Anticoagulation: Consider prophylactic warfarin with central venous catheter.

3.4. Response and Toxicity Monitoring

  • Radiological Assessment: Brain MRI with contrast every two cycles (6 weeks). Tumor response should be evaluated using standardized criteria (e.g., RANO criteria for glioma).
  • Clinical & Laboratory Monitoring: Weekly complete blood count (CBC) to monitor for neutropenia; comprehensive metabolic panel before each cycle.

The experimental workflow from patient enrollment to outcome analysis is outlined below.

G A Patient Selection: Recurrent GBM, KPS ≥90% B Pre-Medication (30 mins pre-infusion) A->B C This compound Infusion 13 mg/m² IV over 1 hour B->C D Supportive Care (4 days post-infusion) C->D E Cycle Repeat Every 3 Weeks D->E F Response Monitoring: MRI every 6 weeks, CBC weekly E->F Next Cycle G Outcome Assessment: Tumor Response & Toxicity E->G At Progression or Unacceptable Toxicity F->E

Diagram Title: this compound Monotherapy Workflow for Recurrent GBM

Research Gaps and Future Perspectives

The primary challenge is the lack of robust clinical efficacy. The Phase III trial failure indicates that this compound, as a monotherapy, is not effective for the broader rGBM population [3]. The promising case report suggests that a subset of patients with specific molecular profiles may derive benefit, highlighting a critical research gap [3].

Future research should focus on:

  • Biomarker Discovery: Identify predictive biomarkers (e.g., tumor topoisomerase I expression levels, specific mutations) to select potential responders.
  • Combination Strategies: Re-evaluate this compound in rational combinations, leveraging preclinical data showing synergy with agents like 5-FU and cisplatin [4] [1].
  • Pharmacokinetic Optimization: Explore alternative dosing schedules to mitigate neutropenia, the primary dose-limiting toxicity [4].

Conclusion

This compound represents a mechanistically distinct topoisomerase I inhibitor with documented, though isolated, clinical activity in recurrent GBM. The provided notes and protocol offer a framework for researchers to understand its historical application. Future development is contingent on identifying a responsive patient subgroup and designing intelligent combination regimens to overcome the limitations observed in earlier trials.

References

Comprehensive Application Notes and Protocols: Edotecarin Antitumor Efficacy in Solid Tumor Models

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Mechanism of Action

Edotecarin (J-107088, PF-804950) is a novel indolocarbazole derivative and potent topoisomerase I inhibitor that demonstrates distinct advantages over camptothecin-based agents. As an investigational small molecule, this compound represents a non-camptothecin topoisomerase I inhibitor with a unique mechanism of action and favorable pharmacological properties [1]. Unlike traditional topoisomerase I inhibitors, this compound induces more stable DNA-topoisomerase I complexes and demonstrates less cell cycle-dependent cytotoxicity, potentially enhancing its antitumor efficacy across diverse tumor microenvironments [2].

The primary mechanism of action involves stabilization of the DNA-topoisomerase I complex during the cleavage reaction, preventing religation of single-strand DNA breaks. This results in enhanced single-strand DNA cleavage compared to other topoisomerase I inhibitors like camptothecin or NB-506, occurring at different DNA sequences and producing more persistent DNA damage [1] [3]. This compound demonstrates potent inhibition of DNA replication and subsequent tumor cell proliferation through this targeted action on topoisomerase I, with a plasma half-life of 20-25 hours that supports sustained target engagement [1].

Recent investigations have revealed an additional mechanism relevant to pancreatic ductal adenocarcinoma (PDAC), where this compound demonstrates potential as an AVL9-targeting inhibitor that can reverse resistance to gemcitabine combined with albumin-paclitaxel (AG). This newly identified activity occurs through disruption of the AVL9-IκBα-SKP1 complex, which normally promotes IκBα ubiquitination and degradation, leading to constitutive NF-κB pathway activation. By targeting AVL9, this compound restores IκBα-mediated suppression of NF-κB signaling and sensitizes PDAC to chemotherapy [4].

Table 1: Pharmaceutical Properties of this compound

Property Specification
Chemical Class Indolocarbazole
Molecular Weight 608.56 g/mol
Chemical Formula C~29~H~28~N~4~O~11~
Target DNA Topoisomerase I (Primary), AVL9 (Emerging)
Mechanism Stabilization of DNA-Topo I Cleavage Complex; AVL9-IκBα-SKP1 Disruption
Development Status Investigational (Phase II Clinical Trials Completed)
Primary Route Intravenous Infusion

Antitumor Efficacy as Monotherapy

In Vitro Antiproliferative Activity

This compound demonstrates broad-spectrum cytotoxicity across numerous human cancer cell lines. In comprehensive screening panels, this compound exhibited variable cytotoxic activity in 31 different human cancer cell lines, demonstrating its wide-ranging potential [3]. Particularly impressive activity was observed in breast carcinoma models, where 50% inhibitory concentrations (IC~50~) ranged from 8 nmol/L in SKBR-3 cells to approximately 30 μmol/L in BT20 cells, representing a potent growth inhibition profile across diverse molecular subtypes [5].

The compound maintains efficacy against multidrug-resistant phenotypes, as it is not a substrate for P-glycoprotein efflux transporters, which frequently mediate resistance to chemotherapeutic agents. This property makes this compound particularly valuable for treating malignancies with inherent or acquired resistance mechanisms [1] [2]. Additionally, this compound does not form active metabolites and is not a substrate for in vitro P450-mediated metabolism, potentially reducing variable metabolic activation across patient populations [2].

In Vivo Antitumor Activity

This compound has demonstrated significant antitumor activity across multiple human tumor xenograft models in nude mice, supporting its potential as a broad-spectrum anticancer agent [5] [3].

In breast carcinoma models, single-dose and weekly intravenous treatments with this compound at 30 and 150 mg/kg produced significant tumor growth inhibition in SKBR-3 human breast carcinoma xenografts, with no major toxicities observed compared to vehicle control groups [5]. Importantly, schedule optimization revealed that while daily administration of this compound at 15 mg/kg for 10 days was poorly tolerated, the same total dose of 150 mg/kg administered as a single injection was safe and effective, highlighting the importance of administration scheduling [5].

Beyond common epithelial cancers, this compound has demonstrated activity against chemically induced rat mammary tumors and MMTV-v-Ha-ras oncogene-driven mouse breast tumors, supporting its efficacy in both spontaneous and genetically engineered cancer models [5]. The compound also exhibited potent antitumor activity against xenografted human MX-1 cells, further expanding its potential utility in breast cancer treatment [5].

Table 2: In Vivo Antitumor Activity of this compound Monotherapy Across Tumor Models

Tumor Model Dosing Schedule Efficacy Results Toxicity Observations
SKBR-3 (Breast) Single dose IV: 30, 150 mg/kg Significant tumor growth inhibition No major toxicities
SKBR-3 (Breast) Weekly IV: 30, 150 mg/kg Significant antitumor activity Well tolerated
SKBR-3 (Breast) Daily x 10 days: 15 mg/kg Not evaluated Poorly tolerated
MX-1 (Breast) Multiple schedules Potent antitumor activity Not specified
MMTV-v-Ha-ras (Mouse) Multiple schedules Tumor growth inhibition Not specified
Chemically-induced Rat Mammary Multiple schedules Tumor growth inhibition Not specified

Combination Therapy Strategies

Rationale for Combination Approaches

The strategic combination of this compound with established chemotherapeutic agents represents a promising approach to enhance antitumor efficacy, overcome resistance mechanisms, and potentially reduce individual drug toxicities through dose optimization. Preclinical data strongly supports that this compound exhibits greater than additive effects when combined with various cytotoxic agents across multiple cancer models [3]. This synergistic potential is attributed to this compound's unique mechanism as a non-camptothecin topoisomerase I inhibitor with distinct DNA sequence selectivity and complex stability compared to other agents in this class [1].

Efficacy in Combination Regimens

Substantial evidence demonstrates enhanced activity of this compound in combination with diverse chemotherapeutic classes:

  • With Taxanes: In the SKBR-3 breast cancer xenograft model, this compound (3 and 30 mg/kg) administered after docetaxel produced tumor growth delays that exceeded those observed with either agent alone, with no significant toxicity as measured by body weight reduction (<20%) [5]. This sequence-dependent synergy suggests careful scheduling optimization can maximize therapeutic index.

  • With Fluoropyrimidines: this compound combined with capecitabine demonstrated more than additive effects in breast carcinoma models at a dose of 3 mg/kg, with the combination being well tolerated [5]. However, dose-dependent toxicity was observed, as this compound 30 mg/kg in combination with capecitabine proved lethal, highlighting the critical importance of dose optimization in combination regimens [5].

  • With Platinum Agents: Against HCT-116 human colon cancer xenografts, this compound demonstrated enhanced efficacy when combined with cisplatin or oxaliplatin, though toxicity concerns emerged at higher dose combinations [3]. From 359 treated mice across studies, the six toxicity-related deaths all occurred in the high-dose this compound/oxaliplatin group, indicating a narrow therapeutic window for this particular combination [3].

  • With Other Topoisomerase Inhibitors: Surprisingly, this compound combined with irinotecan produced greater than additive effects in colon cancer models, suggesting potential utility in sequencing or combining topoisomerase-targeting agents with distinct pharmacological properties [3].

Experimental Protocols

In Vitro Assessment of Antiproliferative Activity
4.1.1 Cell Line Maintenance and Preparation
  • Cell Lines: Maintain a panel of 13 mammary cell lines representing molecular subtypes (e.g., SKBR-3, BT-20, MX-1) in appropriate media (RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum at 37°C in 5% CO~2~ [5].
  • Preparation: Harvest exponentially growing cells using trypsin-EDTA, resuspend in complete medium, and count viable cells using trypan blue exclusion. Plate cells in 96-well plates at optimized densities (1-5×10^3 cells/well depending on doubling time) and allow to adhere for 24 hours before compound addition [5].
4.1.2 Compound Treatment and Incubation
  • This compound Preparation: Prepare fresh this compound stock solution in DMSO at 10 mM concentration, then serially dilute in complete culture medium to achieve final concentrations ranging from 1 nM to 100 μM. Maintain final DMSO concentration below 0.1% to avoid solvent toxicity [5].
  • Control Wells: Include vehicle control (0.1% DMSO), blank (media only), and positive control (e.g., 10 μM camptothecin) in each assay plate.
  • Incubation: Add this compound dilutions to triplicate wells and incubate for 72 hours at 37°C in 5% CO~2~ [5].
4.1.3 Viability Assessment and Data Analysis
  • Viability Measurement: Assess cell viability using MTT or MTS assay according to manufacturer's protocol. Briefly, add 20 μL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. Solubilize formed formazan crystals with DMSO or SDS-HCl solution and measure absorbance at 570 nm with reference wavelength at 630 nm [5].
  • IC~50~ Calculation: Calculate percentage viability relative to vehicle-treated controls and determine IC~50~ values using non-linear regression analysis (four-parameter logistic curve) in GraphPad Prism or equivalent software. This compound typically demonstrates IC~50~ values ranging from 8 nM to 30 μM across breast carcinoma cell lines [5].
In Vivo Xenograft Efficacy Studies
4.2.1 Animal Model Establishment
  • Cell Line Xenografts: Harvest exponentially growing SKBR-3, MX-1, or HCT-116 cells and resuspend in sterile PBS mixed 1:1 with Matrigel. Subcutaneously inject 5×10^6 cells into the right flank of 6-8 week old female athymic nude mice (nu/nu) [5] [3].
  • Tumor Measurement: Monitor tumor growth by caliper measurement 2-3 times weekly. Calculate tumor volume using the formula: V = (length × width^2) × 0.5. Randomize animals into treatment groups (n=8-10) when tumors reach 100-200 mm^3 to ensure uniform starting size across groups [5] [3].
4.2.2 Dosing Formulation and Administration
  • This compound Formulation: Prepare this compound fresh before each administration in appropriate vehicle solvent (specific formulation details are proprietary) [5].
  • Dosing Regimens:
    • Single Agent Therapy: Administer this compound intravenously at 3, 30, or 150 mg/kg as either single dose or weekly×4 schedule [5].
    • Combination Therapy: For sequential combination with docetaxel, administer docetaxel (20 mg/kg, IP) followed 24 hours later by this compound (3 or 30 mg/kg, IV) weekly×3 [5]. For capecitabine combinations, administer oral capecitabine (360 mg/kg/day for 14 days) with this compound (3 mg/kg, IV) on day 1 [5].
4.2.3 Endpoint Assessment and Statistical Analysis
  • Efficacy Endpoints: Monitor tumor volumes and body weights 2-3 times weekly. Calculate tumor growth inhibition as T/C% = (median tumor volume of treated group / median tumor volume of control group) × 100. Determine tumor growth delay as the difference in time for treated versus control tumors to reach predetermined volume endpoint (e.g., 1000 mm^3) [5] [3].
  • Toxicity Assessment: Monitor body weight changes, clinical signs, and mortality throughout the study. Consider >20% body weight loss as a humane endpoint [5].
  • Statistical Analysis: Compare tumor volumes between groups using two-way ANOVA with post-hoc testing at specific timepoints. GraphPad Prism or equivalent software is recommended for statistical analysis and graph generation [5] [3].

Signaling Pathways and Mechanisms

The antitumor efficacy of this compound primarily involves DNA damage induction through topoisomerase I inhibition, with emerging evidence supporting additional molecular targets that may expand its therapeutic utility.

G cluster_0 Primary Mechanism (Topoisomerase I Inhibition) cluster_1 Emerging Mechanism (AVL9 Targeting in PDAC) This compound This compound TopoI TopoI This compound->TopoI Inhibits AVL9 AVL9 This compound->AVL9 Targets DNA_Complex DNA_Complex TopoI->DNA_Complex Stabilizes NFkB_Pathway NFkB_Pathway AVL9->NFkB_Pathway Disrupts DNA_Damage DNA_Damage DNA_Complex->DNA_Damage Induces ChemoResistance ChemoResistance NFkB_Pathway->ChemoResistance Promotes Apoptosis Apoptosis DNA_Damage->Apoptosis Activates ChemoResistance->Apoptosis Reverses

Diagram 1: this compound's primary mechanism involves topoisomerase I inhibition, stabilizing DNA cleavage complexes and inducing DNA damage. An emerging mechanism shows this compound targets AVL9, disrupting the NF-κB pathway and reversing chemoresistance in pancreatic cancer models.

Recent Advances and Future Directions

Emerging Research and Clinical Translation

Recent investigations have revealed novel molecular targets for this compound beyond its established topoisomerase I inhibition. A 2025 study identified this compound as a potential AVL9-targeting inhibitor that can reverse chemoresistance in pancreatic ductal adenocarcinoma (PDAC) [4]. This represents a significant advancement given the notorious resistance of PDAC to conventional therapies. The mechanism involves disruption of the AVL9-IκBα-SKP1 complex, which normally promotes IκBα ubiquitination and degradation, leading to constitutive NF-κB pathway activation [4]. By targeting AVL9, this compound restores IκBα-mediated suppression of NF-κB signaling and sensitizes PDAC to gemcitabine/albumin-paclitaxel (AG) chemotherapy, demonstrating promise in patient-derived xenografts, organoids, and genetically engineered mouse models [4].

Clinical development of this compound has included phase I and II trials assessing its safety and efficacy both as monotherapy and in combination regimens. A phase I study combining this compound with infusional 5-FU/leucovorin (similar to FOLFIRI) in patients with advanced solid tumors established that the combination administered every 14 days did not permit adequate time for recovery from neutropenia, highlighting schedule-dependent toxicity [2]. Despite this, encouraging activity was observed, including a confirmed complete response in hepatocellular carcinoma and seven stable disease responses among 14 treated patients [2].

Future Research Applications

Based on current evidence, several promising research directions merit investigation:

  • Novel Combination Strategies: Explore this compound with molecularly targeted agents, particularly in AVL9-overexpressing malignancies, to leverage its dual mechanism of action [4].

  • Biomarker Development: Identify predictive biomarkers for patient selection, potentially including AVL9 expression levels, topoisomerase I activity, or DNA repair proficiency [1] [4].

  • Formulation Optimization: Develop improved delivery systems to enhance tumor targeting and reduce systemic exposure, potentially mitigating hematological toxicities observed in clinical trials [2].

  • Schedule Optimization: Investigate alternative dosing schedules (e.g., 3-week cycles) to maintain efficacy while minimizing hematological toxicity based on phase I findings [2].

References

Edotecarin combination therapy toxicity reduction strategies

Author: Smolecule Technical Support Team. Date: February 2026

Key Toxicity and Reduction Strategies

The primary dose-limiting toxicity (DLT) identified for edotecarin, particularly when combined with infusional 5-FU/LV, was neutropenia. The main strategy explored to mitigate this was schedule modification [1].

Toxicity Type Manifestation Proposed Reduction Strategy Context / Evidence
Hematological Grade 4 neutropenia; febrile neutropenia [1] Remove 5-FU bolus dose; extend recovery time between cycles [1] Phase I trial amendment; every-2-week schedule did not allow adequate recovery [1].
Hematological Neutropenia [1] Dose escalation of this compound (6 mg/m² to 8 mg/m²) [1] Phase I trial; MTD was not definitively declared at these levels [1].

Preclinical Insights for Combination Therapy

Preclinical studies suggest this compound has potential for effective combination therapy. The following table summarizes the rationale and findings from these studies.

Combination Partner Observed Effect Reported Outcome Context / Evidence
5-Fluorouracil (5-FU) Additive effect [1] Superior efficacy against HCT-116 human CRC model without added toxicity in vivo [1]. Tested on various cell lines (colon, non-small cell lung, tongue, bladder) [1].
Irinotecan Improved antitumor activity [2] Enhanced antitumor activity in vivo compared to either agent alone [2]. In vivo study; specific toxicities not detailed [2].
Cisplatin & Oxaliplatin Synergistic effects [3] Significant tumor growth delays without notable toxicity in a xenograft model [3]. Study on murine L1210 leukemia cell clones [3].

Experimental Protocol: Identifying Topoisomerase I Inhibitors

This DNA cleavage assay is a foundational method for confirming a compound like this compound is a Topoisomerase I (Top1) poison, which stabilizes the DNA-Topo1 complex and causes DNA damage [4].

G start Start Assay prep_dna Prepare 3'-Radiolabeled DNA Substrate start->prep_dna form_complex Incubate DNA with TopoI and Drug prep_dna->form_complex stop_rxn Add SDS to Denature & Trap Complexes form_complex->stop_rxn proteinase_k Proteinase K Treatment stop_rxn->proteinase_k gel_electro Denaturing PAGE Gel Electrophoresis proteinase_k->gel_electro visualize Visualize Cleavage Products gel_electro->visualize analyze Analyze Cleavage Pattern & Intensity visualize->analyze end End Assay analyze->end

DNA Cleavage Assay Workflow

Key Steps and Reagents
  • DNA Substrate: A uniquely 3'-end-radiolabeled DNA oligonucleotide is required [4].
  • Forming the Complex: The radiolabeled DNA is incubated with purified Top1 enzyme and the drug candidate (e.g., this compound). A positive control (like camptothecin) and a negative control (no drug) should be included [4].
  • Trapping the Complex: The reaction is halted by adding Sodium Dodecyl Sulfate (SDS), which denatures the enzyme and traps the Top1-DNA cleavage complexes that the inhibitor has stabilized [4].
  • Proteinase K Treatment: This step digests the protein (Top1). For a Top1 poison, you will observe radiolabeled DNA fragments that are shorter than the full-length substrate, as the cleavage site is now exposed [4].
  • Analysis: The cleavage products are separated via denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography. The resulting banding pattern indicates the location and intensity of DNA cleavage [4].

Frequently Asked Questions for Researchers

Q1: What is the primary mechanism of action of this compound? this compound is a novel, potent inhibitor of topoisomerase I. It induces single-strand DNA cleavage more effectively and at different DNA sequences compared to camptothecin or NB-506. The DNA-Topo I complexes it induces are also more stable [1] [2].

Q2: Is this compound susceptible to common cancer resistance mechanisms? Preclinical data suggests that this compound is effective against cancer cells that have acquired resistance related to P-glycoprotein (P-gp), a common drug efflux pump [1]. However, resistant cell lines have shown overexpression of another transporter, the Breast Cancer Resistance Protein (BCRP) [5].

Q3: What are the key advantages of this compound over camptothecin derivatives? this compound is a chemically stable compound that does not form an active metabolite and is not a substrate for in vitro P450-mediated metabolism. This differentiates it from agents like irinotecan, which requires metabolic activation [1]. Its anti-tumor activity is also less cell-cycle dependent than other Topo I inhibitors [1].

Q4: Were any tumor responses seen in early clinical trials despite toxicity? Yes, in a phase I study of this compound combined with 5-FU/LV, one patient with hepatocellular carcinoma achieved a confirmed complete response, and seven other patients had stable disease [1].

References

optimizing Edotecarin dosing schedule to minimize myelosuppression

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Dosing Data and Myelosuppression Profile

The table below summarizes the key dosing information and associated dose-limiting toxicities (DLTs) related to myelosuppression from available clinical studies.

Trial Phase / Type Dosing Schedule Key Findings on Myelosuppression
Phase I (Single Agent) [1] [2] Various schedules tested (e.g., once every 3 weeks) Primary DLTs were grade 3/4 neutropenia and febrile neutropenia [1].
Phase I (Combination Therapy) [3] 6 mg/m² or 8 mg/m², IV every 2 weeks, combined with 5-FU/LV Neutropenia was the primary DLT. The every-2-week schedule, even without a 5-FU bolus, "did not permit adequate time for recovery from neutropenia" [3].

Experimental Protocols & Research Considerations

For researchers designing experiments around Edotecarin, the following methodologies and considerations are derived from historical clinical trials.

  • Dose-Limiting Toxicity (DLT) Criteria [3]: In clinical trials, DLTs were defined during the first treatment cycle and included:

    • Grade 4 neutropenia.
    • Febrile neutropenia (grade 3/4 neutropenia with fever ≥38.5°C).
    • Neutropenic infection (grade 3/4 neutropenia with ≥grade 3 infection).
    • Grade 4 thrombocytopenia.
  • Proposed Protocol for Schedule Investigation: Preclinical and early clinical data suggest that the dosing interval is critical for managing myelosuppression.

    • Hypothesis: Extending the dosing interval beyond two weeks may reduce the incidence and severity of neutropenia by allowing sufficient time for bone marrow recovery.
    • Methodology: A protocol could compare the standard 2-week schedule with a 3-week or 4-week schedule in preclinical models, closely monitoring blood counts and nadirs.

The diagram below illustrates the logical workflow for investigating and optimizing this compound's dosing schedule.

G Start Start: Identify Myelosuppression as Key Toxicity A Analyze Historical Clinical Data Start->A B Identify DLT: Neutropenia with 2-week schedule A->B C Formulate Hypothesis: Extend Dosing Interval B->C D Design Preclinical/Clinical Study (3-week vs 4-week schedule) C->D Prolonged recovery time suggests longer interval E Monitor Blood Counts & Nadir D->E F Evaluate Bone Marrow Recovery E->F End Determine Optimal Dosing Schedule F->End

Key Insights for Troubleshooting

For scientists encountering myelosuppression in this compound studies, here are the core issues and potential directions based on available evidence:

  • Primary Challenge: The 2-week dosing interval was consistently identified as a key issue, not providing sufficient time for neutrophil recovery [3]. This is the most critical parameter to address in schedule optimization.
  • Drug Combination Effects: Myelosuppression was exacerbated when this compound was combined with other myelosuppressive agents like 5-FU. This suggests that in combination regimens, dose reductions or extended intervals for all agents may be necessary [3].
  • Lack of Recent Data: As this compound has not been approved and its development seems inactive, the most recent clinical data is from the mid-2000s. Any new research would be building upon this historical foundation rather than current clinical practice.

References

Edotecarin resistance mechanisms BCRP overexpression

Author: Smolecule Technical Support Team. Date: February 2026

BCRP-Mediated Resistance: Core Concepts

The table below summarizes the key aspects of BCRP/ABCG2 that are relevant to drug resistance, based on studies primarily involving drugs like topotecan, irinotecan, and mitoxantrone [1] [2] [3].

Aspect Description
Primary Mechanism ATP-dependent efflux pump that reduces intracellular drug accumulation [1] [4] [5].
Protein Structure "Half-transporter" (ABCG2) forming active homodimers [2] [3] [6].
Common Substrates Topotecan, SN-38 (active metabolite of irinotecan), mitoxantrone, doxorubicin, tyrosine kinase inhibitors [1] [4] [7].
Typical Inhibitors Elacridar (GF120918), Ko143, Febuxostat, novel flavonols (e.g., 3,4'-dimethoxyflavone) [2] [8] [3].
Key Resistance Feature Rapid, energy-dependent efflux; up to 70% of intracellular topotecan can be expelled within 30 seconds [1].

Mechanism of Resistance and Workflow for Detection

The following diagram illustrates the general mechanism of BCRP-mediated resistance and a core workflow for its experimental detection in a research setting. While this is based on studies with other drugs, it provides a logical starting point for investigating edotecarin.

cluster_mechanism Mechanism of BCRP-Mediated Resistance cluster_detection Experimental Detection Workflow A1 Chemotherapeutic Drug (e.g., Topotecan, SN-38) A2 Enters Cell A1->A2 A3 BCRP Transporter (ABCG2 Homodimer) on Cell Membrane A2->A3 A4 ATP-Binding Domain Binds ATP A3->A4 A5 Drug is Actively Pumped Out A4->A5 ATP Hydrolysis A6 Reduced Intracellular Drug Accumulation A5->A6 A7 Failure to Reach Effective Concentration on Target A6->A7 A8 Cell Survival (Drug Resistance) A7->A8 B1 Establish Resistant Cell Line B2 Gene/Protein Expression Analysis B1->B2 B3 Functional Drug Accumulation Assay B2->B3 B4 Confirm with BCRP Inhibitor B3->B4 B5 Data Analysis & Validation B4->B5

Experimental Guide: Establishing and Confirming BCRP-Mediated Resistance

The following section provides detailed methodologies for key experiments, adapted from protocols used to study resistance to drugs like topotecan and SN-38 [1] [8] [5].

Establishing a Drug-Resistant Cell Line

This is a foundational step for studying resistance mechanisms.

  • Procedure: Select a parental cancer cell line (e.g., ovarian IGROV1, breast MCF-7). Continuously expose cells to increasing concentrations of the selecting drug (e.g., topotecan or mitoxantrone) over several months [1].
  • Key Controls: Always maintain the parental, drug-sensitive cell line in parallel under the same culture conditions.
  • Validation Point: Resistance is confirmed when the half-maximal inhibitory concentration (IC50) of the resistant subline is significantly higher than that of the parental line.
Detecting BCRP Overexpression

Once a resistant line is established, confirm BCRP is involved.

  • Gene Expression (qPCR):
    • Protocol: Extract total RNA from both parental and resistant cells. Use reverse transcription to generate cDNA. Perform quantitative PCR (qPCR) with primers specific for the ABCG2 gene. Normalize data using a housekeeping gene (e.g., GAPDH, β-actin) [5].
    • Data Analysis: A significant increase (e.g., >10-fold) in ABCG2 mRNA in the resistant cells suggests up-regulation.
  • Protein Expression (Western Blotting):
    • Protocol: Lyse cells and separate proteins via SDS-PAGE. Transfer to a membrane and immunoblot with a specific anti-BCRP antibody. Use an antibody against β-actin as a loading control [5].
    • Data Analysis: A stronger band at ~72 kDa (glycosylated BCRP) in the resistant cells confirms protein overexpression.
Functional Drug Accumulation & Efflux Assay

This is a critical functional test to prove BCRP is actively pumping out the drug.

  • Protocol:
    • Cell Preparation: Culture parental and resistant cells to ~80% confluence.
    • Accumulation Phase: Incubate cells with the fluorescent substrate (e.g., 5 µM prazosin or Hoechst 33342) at 37°C for 20-60 minutes [8] [5].
    • Efflux Phase (Critical Step): Remove the substrate-containing medium. Quickly wash cells with ice-cold PBS. Add fresh, substrate-free medium and incubate at 37°C. Stop the reaction at various time points (e.g., 0, 5, 15, 30 minutes) by placing samples on ice and washing with cold PBS [1] [8].
    • Measurement: Lyse cells and measure intracellular fluorescence using a plate reader or analyze via flow cytometry.
  • Inhibition Control: Run parallel samples where cells are pre-treated with a specific BCRP inhibitor (e.g., 1-10 µM Ko143 or 2 µM Elacridar) for 30-60 minutes before and during the assay [8] [5]. Reversal of reduced accumulation or enhanced efflux in the resistant line confirms BCRP activity.

Potential BCRP Inhibitors for Reversal Studies

The table below lists several compounds, identified in recent studies, that have shown efficacy in inhibiting BCRP and reversing multidrug resistance in vitro. This can guide your experiments on resistance reversal [8] [3] [5].

Inhibitor Class / Generation Reported IC₅₀ / Efficacy Key Findings / Notes
Elacridar (GF120918) Third-generation, dual P-gp/BCRP inhibitor Potent inhibition at low µM range Re-sensitized TOP-resistant ovarian cancer cells in 2D and 3D models [5].
Novel Flavonols (e.g., 3,4'-dimethoxyflavone) Natural product derivatives IC₅₀ < 5 µM for 14 compounds Reversed BCRP-mediated resistance to SN-38 in vitro; increased systemic exposure to sulfasalazine in vivo [8].
Febuxostat Clinical drug (gout treatment) Nanomolar potency Identified as a highly potent and specific BCRP inhibitor [3].
Eltrombopag Clinical drug (thrombocytopenia) Clinically significant DDI Increased plasma concentration of rosuvastatin (BCRP substrate) by ~2-fold in a clinical DDI study [9].

Frequently Asked Questions (FAQs)

Q1: My resistant cell line shows reduced drug accumulation. How can I be sure it's due to BCRP and not another transporter like P-gp? A1: This is a common challenge due to overlapping substrate specificity. To confirm BCRP's role:

  • Use Selective Inhibitors: Employ relatively specific BCRP inhibitors like Ko143 and compare with P-gp-specific inhibitors.
  • Gene Silencing: Perform siRNA or CRISPR-Cas9 knockout of the ABCG2 gene in your resistant cells. Re-sensitization to the drug and restored intracellular accumulation strongly points to BCRP.
  • Substrate Specificity: Consult literature to see if your drug is a known BCRP substrate. Rhodamine 123, for instance, is a P-gp substrate but not a wild-type BCRP substrate [4].

Q2: Are there any known biomarkers for baseline BCRP function? A2: Yes, recent research has identified potential biomarkers. A 2025 study found that plasma concentrations of two herbicide derivatives, 4-hydroxychlorothalonil (4HC) and 3-bromo-5-chloro-2,6-dihydroxybenzoic acid (BCDBA), were significantly higher in individuals carrying the reduced-function ABCG2 p.Q141K polymorphism. This suggests they are promising biomarkers for assessing baseline BCRP function in specific populations, though they may not be sensitive to acute inhibition [9].

Q3: Why should I use 3D spheroid models instead of traditional 2D monolayers for resistance studies? A3: 3D spheroids better mimic the in vivo tumor microenvironment, including gradients of oxygen, nutrients, and drug penetration. A 2025 study on elacridar demonstrated that it effectively inhibited BCRP and re-sensitized ovarian cancer cells to topotecan in both 2D and 3D models. Validating your findings in a 3D system can provide more physiologically relevant data and strengthen the translational potential of your results [5].

References

Edotecarin stability in solution and storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Available Stability & Pharmacokinetic Data

The table below summarizes the key data points found in the scientific literature.

Parameter Available Data Source / Context
Plasma Half-Life 20 to 25 hours [1] [2] In human patients, following IV administration.
In-Vitro Plasma Stability Superior to a structural analog (compound A) [3] Incubated in plasma ultrafiltrate at 37°C; structural modification in edotecarin slows degradation.
Metabolic Profile Does not form active metabolites; not a substrate for P450-mediated metabolism [1]. In-vitro assessment.
Chemical Stability Lacks specific data on solution stability under various pH/temperature conditions. N/A

Recommended Practices for Handling & Analysis

Given the lack of explicit data, the following recommendations are based on standard practices for handling cytotoxic investigational drugs and stability testing guidelines.

  • Use Conservative Handling Procedures: this compound is a cytotoxic drug. You should prepare it in a Biological Safety Cabinet (BSC) using aseptic technique. Personnel must wear appropriate personal protective equipment (PPE), including gloves and a closed-system drug transfer device (CSTD) if available, to minimize occupational exposure [4] [5].
  • Refer to General Stability Guidelines: For rigorous stability studies, follow the scientific and regulatory principles outlined in guidelines like the ICH Q1 series [6]. A well-designed stability study should test the drug under various stress conditions (e.g., temperature, pH, oxidation, light) and use a validated stability-indicating assay.
  • Employ a Stability-Indicating Assay: The DNA cleavage assay is a specific method used to confirm the biological activity of topoisomerase I inhibitors like this compound and could serve as a key method in a stability protocol [7]. The workflow for this assay is outlined below.

G Start Start DNA Cleavage Assay A Prepare 3'-End Radiolabeled DNA Substrate Start->A B Incubate DNA with Topoisomerase I (Top1) A->B C Add this compound (Drug Treatment) B->C D Induce DNA Cleavage (SDS or Heat) C->D E Run Denaturing Polyacrylamide Gel (DNA Separation) D->E F Visualize and Quantify DNA Bands (Autoradiography) E->F G Analyze Results: Band Intensity = Top1-DNA Cleavage Complexes F->G

Frequently Asked Questions

Q: What is the recommended storage condition for this compound? A specific storage temperature has not been identified. For investigational compounds, a common practice is to store the powder at -20°C or below, protected from light and moisture. Any prepared stock solutions should be considered unstable until proven otherwise and used immediately.

Q: How can I confirm if this compound in my experiment has remained active? The DNA cleavage assay [7] is a direct functional test. A decrease in its ability to stabilize the Top1-DNA cleavage complex, compared to a fresh control sample, indicates a loss of potency.

Q: Why is detailed stability information for this compound not available? As an investigational drug that did not progress to market approval, comprehensive pharmaceutical data, such as detailed stability profiles and recommended storage conditions, were likely never made public [1].

References

overcoming multidrug resistance with Edotecarin therapy

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQ)

Question Answer & Technical Guidance
What is the core mechanism of Edotecarin? This compound is a novel topoisomerase I (Topo I) inhibitor from the indolocarbazole class. It stabilizes the DNA-Topo I cleavable complex, leading to DNA single-strand breaks. The complexes it forms are more stable than those induced by camptothecin or NB-506 [1].
How does this compound overcome multidrug resistance (MDR)? Preclinical studies show this compound is effective against cancer cells with resistance related to P-glycoprotein (P-gp) [1] [2]. It is not a substrate for this efflux pump, allowing it to retain activity in MDR cell lines [3] [1].
What are the key toxicities to manage in experiments? The primary dose-limiting toxicity (DLT) in human trials was myelosuppression, specifically grade 3/4 neutropenia and febrile neutropenia. Diarrhea was a DLT only with a twice-weekly schedule [1] [2].
Can this compound be combined with other agents? Yes, in vitro studies show synergistic or additive effects with various chemotherapeutics, including cisplatin, 5-fluorouracil (5-FU), and gemcitabine [1]. A phase I study combined it with infusional 5-FU/LV [2].
What is the current development status? This compound reached Phase 3 trials for recurrent glioblastoma but was discontinued after an interim analysis showed no significant survival benefit over standard care [4] [5].

Experimental Data & Protocols

For your reference, here is a summary of key experimental findings and dosing information from clinical studies.

Study Focus / Parameter Details & Outcome
Preclinical In Vivo Activity Showed statistically significant antitumor activity against a panel of malignant CNS tumor-derived xenografts in mice, producing an 83% increase in survival in mice bearing intracranial glioma [4].
Case Study: Glioblastoma In an 18-year-old patient with recurring GBM, 24 cycles of this compound (13 mg/m² every 3 weeks) led to a partial radiological response (66.7% tumor reduction) and clinical improvement with minor toxicity [4].
Phase I Combination Dosing A phase I study combined this compound with infusional 5-FU/LV. The tested doses were 6 mg/m² and 8 mg/m² administered as a 1-hour IV infusion every 2 weeks. The primary DLT was neutropenia [2].

Mechanism of Action Workflow

The following diagram illustrates the key mechanism of this compound and how it circumvents a common multidrug resistance pathway, based on the search results.

A This compound Administration B Enters Cancer Cell A->B C Inhibits Topoisomerase I B->C H P-glycoprotein (P-gp) Efflux Pump B->H Not a substrate D Stable DNA-Topo I Cleavable Complex C->D E DNA Single-Strand Breaks D->E F Replication Fork Collapse & Double-Strand Breaks E->F G Cancer Cell Death F->G I Resistance to Many Chemotherapeutics H->I

Key Insights for Your Troubleshooting Guides

  • Focus on Myelosuppression: When designing experiments or troubleshooting treatment protocols, the primary safety concern to monitor is neutropenia. Ensure laboratory protocols include robust hematological monitoring [4] [2].
  • Leverage Synergistic Combinations: The strong preclinical rationale for combining this compound with 5-FU or platinum agents can be a key area for research guides on combination therapy development [1].
  • Consider the Clinical Context: While this compound itself is no longer in clinical development, its properties against P-gp-mediated resistance make it a valuable tool for understanding mechanisms to bypass multidrug resistance in oncology research.

References

therapeutic drug monitoring for Edotecarin

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What is Edotecarin's mechanism of action? this compound is a novel inhibitor of topoisomerase I (Topo I). It stabilizes the DNA-Topo I complex, preventing the re-ligation of single-strand DNA breaks. This leads to the accumulation of DNA damage, ultimately causing cell death. Preclinical studies indicate that the DNA-Topo I complexes induced by this compound are more stable than those formed by camptothecin or NB-506 [1] [2].

  • What are the primary dose-limiting toxicities observed? In clinical trials, the primary dose-limiting toxicities (DLTs) were related to myelosuppression, specifically grade 3/4 neutropenia and febrile neutropenia. One study noted that an every-two-week dosing schedule, especially when combined with 5-fluorouracil (5-FU), did not allow adequate time for neutrophil recovery [1] [2].

  • Is this compound susceptible to multidrug resistance? Preclinical models suggest that this compound is effective against cells that have acquired resistance related to P-glycoprotein, a common mediator of multidrug resistance [2].

  • Why is specific Therapeutic Drug Monitoring important for this compound? While specific TDM protocols are not detailed in the available literature, the observation of dose-limiting neutropenia indicates a narrow therapeutic window. Monitoring drug levels could be crucial to maximize efficacy while minimizing severe hematological toxicity, especially when used in combination regimens.

Troubleshooting Guide: Common Experimental Issues

Issue & Potential Symptoms Possible Cause Investigation & Resolution Steps

| Unexpected Severe Neutropenia • Rapid drop in Absolute Neutrophil Count (ANC) • Fever in neutropenic patient | • Dose too high. • Dosing frequency too short for hematological recovery. • Drug-drug interactions in combination therapy. | 1. Confirm dosing: Verify patient received correct dose per protocol (e.g., 6-8 mg/m² every 2 weeks) [1]. 2. Check combination drugs: Review doses of concomitant myelosuppressive agents (e.g., 5-FU). 3. Adjust schedule: Consider dose reduction or lengthening the treatment interval per protocol amendments. | | Lack of Anti-Tumor Response *In Vivo* • Tumor growth not inhibited in patient-derived xenografts. | • Inadequate drug exposure. • Tumor type not sensitive to Topo I inhibition. | 1. Review pharmacokinetics: Assess drug formulation, storage, and administration route to ensure proper systemic exposure [1]. 2. Validate biomarker: Evaluate Topo I expression/activity in tumor tissue as a potential predictive biomarker [3]. | | Instability in Solution • Loss of potency in cell culture assays. • Inconsistent results between experiments. | • Chemical degradation under assay conditions. | 1. Follow storage specs: Prepare fresh solutions according to manufacturer specifications. 2. Control conditions: Ensure proper pH, temperature, and light exposure during experiments. |

Experimental Protocols & Data

Based on a phase I dose-escalation study, here is a summary of the key dosing and toxicity data.

Table: Clinical Dosing and Observed Toxicities from a Phase I Study [1]

Parameter Details & Findings
Recommended Dosing Administered as a 1-hour intravenous infusion every 2 weeks.
Dose Levels Explored 6 mg/m² and 8 mg/m² (planned escalation to 17 mg/m² was not completed).
Combination Regimen This compound was followed by 200 mg/m² Leucovorin (IV over 2h) and then 2400 mg/m² 5-FU (continuous infusion over 46h). Note: A 400 mg/m² 5-FU bolus was removed due to toxicity.
Dose-Limiting Toxicity (DLT) All DLTs were related to neutropenia (including febrile neutropenia).
Maximum Tolerated Dose (MTD) Not formally declared in this study as only the lower dose levels were explored.
Pharmacokinetic Profile This compound achieved and maintained apparent steady-state plasma concentrations during IV administration.

Experimental Workflow for Preclinical Combination Studies

The diagram below outlines a general workflow for assessing this compound in combination with other agents, based on the methodology cited in the clinical trial [1].

Title: Preclinical Combo Therapy Assessment Flow

start Start Assessment cell_line In Vitro Screening (HCT-116, etc.) start->cell_line additive_effect Analyze for Additive Effect cell_line->additive_effect in_vivo In Vivo Model (Human CRC Xenograft) additive_effect->in_vivo Positive Result end Protocol for Clinical Trial additive_effect->end No Effect combo_efficacy Assess Combination Efficacy vs. Monotherapy in_vivo->combo_efficacy toxicity Evaluate Toxicity (Neutropenia Focus) combo_efficacy->toxicity Superior Efficacy combo_efficacy->end No Benefit pk_analysis Pharmacokinetic Analysis toxicity->pk_analysis pk_analysis->end

Knowledge Gaps & Further Research

The available information on this compound is primarily from early-phase clinical and preclinical studies. To establish a robust TDM program, the following knowledge gaps need to be addressed through further research:

  • Established Therapeutic Range: Definitive target concentrations for efficacy and safety have not been established.
  • Validated Assay Methods: Specific analytical methods (e.g., HPLC-MS/MS) for quantifying this compound and potential metabolites in human plasma are not detailed.
  • Pharmacogenetic Factors: The impact of individual genetic variations on drug metabolism and toxicity is unknown, as this compound is not a substrate for P450-mediated metabolism [2].

References

managing gastrointestinal toxicity with Edotecarin combinations

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Gastrointestinal Toxicity with Edotecarin

Q1: Is gastrointestinal toxicity a common dose-limiting factor for this compound? Available evidence suggests that for this compound, severe neutropenia is the primary dose-limiting toxicity (DLT) [1] [2]. One review notes that significant diarrhea was observed as a DLT, but this was specifically associated with a twice-weekly administration schedule [2]. In a phase I combination study with 5-FU/LV, the DLTs were all related to neutropenia, and GI toxicity was not highlighted as a major issue in that particular regimen [1].

Q2: How does the GI toxicity profile of this compound compare to Irinotecan? Irinotecan, a widely used topoisomerase I inhibitor, has a well-characterized and challenging GI toxicity profile, primarily severe, delayed-onset diarrhea [3] [4]. This is largely driven by the complex metabolism of irinotecan to its active metabolite SN-38 and its reactivation in the gut [4].

This compound has a different structure and profile. It is not a camptothecin analogue like irinotecan, is less cell-cycle dependent, and does not form active metabolites [1] [5] [2]. These pharmacological differences may contribute to a different toxicity spectrum, though direct comparative data is scarce.

Q3: What are the general management strategies for chemotherapy-induced GI toxicity? While specific protocols for this compound are not established, general principles for managing GI toxicity from topoisomerase I inhibitors include:

  • Diarrhea Management: Aggressive and early intervention with antidiarrheal agents (e.g., loperamide) is critical. For severe cases, treatment interruption and dose reduction may be necessary [4].
  • Myelosuppression Monitoring: Close monitoring of blood counts is essential due to the prevalence of neutropenia with this compound [1] [2].
  • Schedule Adjustment: Modifying the treatment schedule can significantly impact toxicity, as seen with this compound where a twice-weekly schedule increased GI toxicity [2].

Toxicity and Pharmacokinetics of Topoisomerase I Inhibitors

The table below summarizes key differences between this compound and Irinotecan, which may inform toxicity management strategies.

Feature This compound Irinotecan
Drug Class Novel, non-camptothecin; Indolocarbazole [5] [2] Camptothecin analogue [6]
Primary DLT Neutropenia (Grade 3/4) and febrile neutropenia [1] [2] Neutropenia and delayed diarrhea [3] [4]
GI Toxicity (Diarrhea) Dose-limiting with a twice-weekly schedule [2] Common and dose-limiting; occurs in >30% of patients [3] [4]
Metabolism Not a substrate for P450 enzymes; no active metabolites [1] [5] [2] Prodrug activated to SN-38; complex metabolism involving UGT1A1 and carboxylesterases [3] [4] [6]
Key Pharmacogenetic Consideration Not identified in available literature UGT1A1*28 and *6 polymorphisms significantly increase toxicity risk; dose adjustments recommended [4]

Mechanism of GI Toxicity in Topoisomerase I Inhibitors

The diagram below illustrates the established mechanism for irinotecan-induced diarrhea, a key consideration for this drug class. While the exact pathway for this compound may differ, this provides a foundational model for understanding potential GI toxicity.

Irinotecan Irinotecan CES_Enzyme Carboxylesterase (CES) Irinotecan->CES_Enzyme SN38 Active SN-38 CES_Enzyme->SN38 UGT1A1 UGT1A1 Enzyme SN38->UGT1A1 Intestinal Intestinal Lumen High SN-38 SN38->Intestinal Accumulates SN38G Inactive SN-38G UGT1A1->SN38G Biliary Biliary Excretion SN38G->Biliary Biliary->Intestinal Bacterial Bacterial β-Glucuronidase Bacterial->SN38 Deconjugation Intestinal->Bacterial Toxicity Severe Diarrhea Intestinal->Toxicity

Experimental Protocol for Toxicity Monitoring

For researchers conducting preclinical studies with this compound combinations, here is a proposed protocol for systemic and GI toxicity assessment.

Start Administer this compound (or combination) to Animal Model Monitor Monitoring Phase Start->Monitor Blood Hematological Analysis (Complete Blood Count) → Neutropenia Assessment Monitor->Blood Histology Tissue Collection & Histology (Jejunum, Ileum, Colon) → Villus blunting, apoptosis Monitor->Histology At endpoint Stool Stool Consistency and Frequency → Diarrhea Score Monitor->Stool Analyze Data Analysis & Correlation Blood->Analyze Histology->Analyze Stool->Analyze

Detailed Methodology:

  • Animal Model Administration:

    • Use appropriate rodent models (e.g., mice, rats) with established tumor xenografts.
    • Formulate this compound for intravenous injection based on prior preclinical studies [2].
    • Include control groups (vehicle) and experimental groups (this compound alone and in combination with other chemotherapeutics like 5-FU).
  • Systemic Toxicity Monitoring (Hematological):

    • Frequency: Collect blood samples via submandibular or retro-orbital puncture at baseline, 24h, 72h, and 7 days post-treatment.
    • Analysis: Perform complete blood counts (CBC) using an automated hematology analyzer.
    • Key Metric: Focus on Absolute Neutrophil Count (ANC). A drop in ANC below a predefined threshold (e.g., <0.5 x 10⁹/L) indicates severe neutropenia, the known DLT for this compound [1].
  • Gastrointestinal Toxicity Assessment:

    • Clinical Observation: Monitor and record stool consistency daily using a standardized scoring system (e.g., 0: normal, 1: slightly soft, 2: soft, 3: watery). Calculate a daily diarrhea score for each animal.
    • Histopathological Analysis:
      • At the end of the study, euthanize animals and collect segments of the small intestine (jejunum, ileum) and colon.
      • Fix tissues in 10% neutral buffered formalin, process, embed in paraffin, and section.
      • Stain sections with Hematoxylin and Eosin (H&E).
      • Examine under light microscopy for structural damage: villus blunting and atrophy, crypt apoptosis, loss of goblet cells, and inflammatory cell infiltration [3].
  • Data Correlation:

    • Correlate the timing and severity of diarrhea with the histopathological findings in the intestinal tissues.
    • Analyze the relationship between the administered dose, systemic neutrophil count, and GI toxicity scores to understand the compound's overall toxicity profile.

Key Takeaways for Researchers

  • Primary Concern is Hematological: When working with this compound, the primary toxicity to monitor is myelosuppression, particularly neutropenia, rather than GI toxicity [1] [2].
  • Schedule Dependency: Be aware that toxicity can be schedule-dependent. A twice-weekly schedule was linked to increased GI toxicity for this compound [2].
  • Mechanistic Differences: this compound's distinct pharmacology (non-camptothecin, no active metabolites) suggests its toxicity profile and management may differ significantly from irinotecan [1] [2].

References

Edotecarin drug interaction potential with other chemotherapeutics

Author: Smolecule Technical Support Team. Date: February 2026

Preclinical Drug Interaction Profile

Preclinical studies suggest edotecarin may have additive or synergistic effects when combined with various chemotherapy agents. The table below summarizes findings from in vitro and in vivo models.

Combination Agent Observed Effect Experimental Context
5-Fluorouracil (5-FU) Additive/synergistic effect [1] In vitro studies on various human cancer cell lines (e.g., colon, lung) [1].
Cisplatin Synergistic effect [1] In vitro studies on various human cancer cell lines [1].
Oxaliplatin Greater than additive effect [2] In vivo HCT-116 human colon cancer xenograft model [2].
Irinotecan Greater than additive effect [2] In vivo HCT-116 human colon cancer xenograft model [2].
Etoposide Synergistic effect [1] In vitro studies on various human cancer cell lines [1].
Paclitaxel Synergistic effect [1] In vitro studies on various human cancer cell lines [1].
Doxorubicin Synergistic effect [1] In vitro studies on various human cancer cell lines [1].
Vincristine Synergistic effect [1] In vitro studies on various human cancer cell lines [1].
Gemcitabine Synergistic effect [1] In vitro studies on various human cancer cell lines [1].

Clinical Combination Protocol Example

A phase I clinical trial investigated this compound combined with infusional 5-FU and leucovorin (LV) in patients with advanced solid tumors [3]. The workflow below outlines the administration sequence.

Start Treatment Cycle (Every 2 Weeks) Step1 This compound IV Infusion (1 hour) Start->Step1 Step2 Leucovorin (LV) IV Infusion (2 hours) Step1->Step2 Step3 5-Fluorouracil (5-FU) Continuous IV Infusion (46 hours) Step2->Step3 End Cycle End Step3->End

Key Findings from the Trial [3]:

  • Dose-Limiting Toxicity (DLT): Neutropenia was the primary DLT.
  • Dosing: The study explored this compound at 6 mg/m² and 8 mg/m². The protocol was amended to remove a 5-FU bolus dose due to neutropenia, using only the 46-hour continuous infusion.
  • Pharmacokinetics: this compound achieved steady-state plasma concentrations during infusion and has a reported half-life of 20-25 hours [4].
  • Metabolism: this compound does not form active metabolites and is not a substrate for in vitro P450-mediated metabolism, suggesting a low potential for pharmacokinetic drug interactions via this pathway [4] [1].

Key Considerations for Researchers

  • Clinical Development Status: this compound remains an investigational drug and has not received FDA approval [4] [5] [1]. Most available data is from early-phase trials (2005-2010), and its development status for major cancers like colorectal cancer appears inactive.
  • Mechanism-Driven Efficacy: this compound stabilizes the topoisomerase I-DNA complex more effectively than camptothecin (CPT) and acts on different DNA sequences [4] [1]. It is effective against cells with P-glycoprotein-mediated resistance [4] [1].
  • Toxicity Profile: Clinical trials identified neutropenia as the primary dose-limiting toxicity [3] [1]. Myelosuppression should be a key monitoring parameter in any combination therapy design.

References

Edotecarin efficacy compared to irinotecan in colorectal cancer

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profiles and Clinical Status

Feature Edotecarin Irinotecan
Drug Class Novel inhibitor of Topoisomerase I (indolocarbazole derivative) [1] Topoisomerase I inhibitor (camptothecin derivative) [2] [3]
Mechanism of Action Binds Topoisomerase I-DNA complex; induces more stable DNA cleavage complexes than camptothecin; less cell-cycle dependent [1] Binds Topoisomerase I-DNA complex; forms ternary complex causing irreversible replication fork arrest and double-strand DNA breaks [2]
Metabolism Not a substrate for P450-mediated metabolism; no active metabolites [1] Activated to SN-38 by carboxylesterase (CES2); metabolized by CYP3A4; inactivated by UGT1A1 [2] [3]
Clinical Status Discontinued after Phase I/II trials (as of 2010 data) [1] Widely approved; standard of care in 1st/2nd-line mCRC regimens (e.g., FOLFIRI) [2] [4]
Key Efficacy Data Phase I: 1 complete response (hepatocellular carcinoma), 7 stable diseases in solid tumors [1] Large real-world study: Median OS of 14.4 months with FOLFIRI vs. 9.8 months with irinotecan alone in 2nd-line mCRC [4]
Primary Toxicity Dose-Limiting Toxicity: Neutropenia [1] Dose-Limiting Toxicities: Delayed diarrhea and neutropenia [2] [3]
Resistance Mechanisms Information not available in search results Mutations in Topoisomerase I; upregulation of drug efflux pumps; alterations in DNA repair pathways [5]

Detailed Experimental Data

For researchers interested in the foundational studies, here is a summary of key experimental details from the available literature.

This compound Phase I Study Protocol [1]
  • Objective: To determine the Maximum Tolerated Dose (MTD) and recommended phase II dose of this compound combined with infusional 5-FU/LV (a FOLFIRI-like regimen).
  • Patient Population: Adults with advanced/metastatic solid tumors for which no curative therapy was available.
  • Dosing Regimen:
    • This compound: Administered as a 1-hour intravenous infusion every 2 weeks. The starting dose was 6 mg/m², with planned escalation to 8, 11, 13, 15, and 17 mg/m².
    • 5-FU/LV: After this compound infusion, patients received 200 mg/m² LV IV over 2 hours, followed by a 46-hour continuous infusion of 2400 mg/m² 5-FU. An initial 5-FU bolus (400 mg/m²) was removed after two patients experienced dose-limiting neutropenia.
  • Key Findings: The study only explored the 6 and 8 mg/m² dose levels. Dose-limiting toxicities were all related to neutropenia. The combination did not allow adequate time for hematological recovery on the 14-day schedule. One confirmed complete response in a patient with hepatocellular carcinoma and seven stable diseases were observed.
Irinotecan Combination Therapy (FOLFIRI) [2]
  • Standard FOLFIRI Regimen:
    • Irinotecan: 180 mg/m² IV over 90 minutes, Day 1.
    • Leucovorin (LV): 400 mg/m² IV (or 200 mg/m²) over 2 hours, Day 1.
    • 5-Fluorouracil (5-FU): 400 mg/m² IV bolus on Day 1, followed by 2400 mg/m² continuous infusion over 46 hours.
    • Cycles are repeated every two weeks.
  • Mechanism of 5-FU: The active metabolites of 5-FU (FUTP and FdUMP) are erroneously incorporated into RNA and DNA, and inhibit thymidylate synthase (TS), leading to DNA damage and tumor cell death [2].

Mechanisms of Action and Signaling Pathways

The following diagram illustrates the core mechanism shared by both drugs and the unique metabolic pathway of irinotecan, which contributes to its specific efficacy and toxicity profile.

G cluster_shared Shared Core Mechanism: Topoisomerase I Poisoning cluster_irinotecan Irinotecan-Specific Metabolism Topo1_DNA Topoisomerase I-DNA Complex Drug Drug Binding (this compound or Irinotecan/SN-38) Topo1_DNA->Drug TernaryComplex Stabilized Ternary Complex (Topo I - Drug - DNA) Drug->TernaryComplex DSB Double-Strand DNA Breaks TernaryComplex->DSB CellDeath Cell Death DSB->CellDeath Irinotecan Irinotecan (Prodrug) CES2 Activation by Carboxylesterase (CES2) Irinotecan->CES2 SN38 Active Metabolite: SN-38 SN38->Drug UGT1A1 Detoxification by UGT1A1 SN38->UGT1A1 CES2->SN38 SN38G Inactive SN-38 Glucuronide (SN-38G) UGT1A1->SN38G IntestinalTox Intestinal Toxicity (Diarrhea) SN38G->IntestinalTox Hydrolyzed by Gut Bacteria β-Glucuronidase

Research Implications and Future Directions

The available data suggests that while this compound showed preliminary anti-tumor activity, its development was likely halted due to scheduling challenges and significant hematological toxicity when combined with a standard 5-FU/LV backbone [1]. In contrast, irinotecan has a well-managed safety profile and established efficacy, solidifying its role in colorectal cancer treatment.

For ongoing research, key areas of focus for irinotecan include:

  • Overcoming Resistance: Understanding and targeting mutations in non-coding genomic regions that reduce DNA breaks and confer resistance [5].
  • Novel Combinations: Exploring synergies with targeted biological therapies, immunotherapy, and herbal medicines to enhance efficacy and mitigate toxicity [2] [3].
  • Biomarker Development: Identifying predictive biomarkers, such as multi-omic traits related to the irinotecan response and ferroptosis, to guide personalized treatment [6].

References

Edotecarin versus carmustine or lomustine in recurrent GBM

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profiles and Development Status

Feature Edotecarin Carmustine (BCNU) Lomustine (CCNU)
Drug Class Indolocarbazole; Topoisomerase I inhibitor [1] [2] Nitrosourea; Alkylating agent [3] [4] Nitrosourea; Alkylating agent [5] [6]
Status in GBM Investigational (Phase III trial terminated early) [1] Approved (US FDA) [3] [4] Approved; Standard care option for recurrent GBM [7]
Key Mechanism Inhibits topoisomerase I, stabilizing DNA-enzyme complex causing single-strand DNA breaks [2]. Alkylates DNA, forming interstrand crosslinks that prevent DNA replication and transcription [4]. Alkylates DNA, cross-linking strands to inhibit DNA and RNA synthesis [6].

Efficacy and Safety Data Overview

The following table summarizes key efficacy and safety findings from available studies. Note that data for this compound is limited to a single case report, while data for the other agents are from larger clinical studies.

Aspect This compound Carmustine (BCNU) Lomustine (CCNU)
Reported Efficacy in Recurrent GBM Partial regression (66.7% tumor reduction) in one case; 17 months of treatment [1]. Median PFS: 11 weeks; Median OS: 22 weeks (in one retrospective study) [8]. A meta-analysis found prolonged OS (HR=0.77) in recurrent GBM [9]. Commonly used as a control arm in trials; median OS ~9 months in recent trial designs [7]. Shown effective in TMZ-resistant GBM models [6].
Common Adverse Effects Grade 1-2 headaches, fatigue, leucopenia, constipation, vomiting [1]. Hematological toxicity (leukopenia, thrombocytopenia), nausea/vomiting [8]. Risk of pulmonary fibrosis and hepatotoxicity (e.g., veno-occlusive disease) [3] [8]. Hematological toxicity (myelosuppression). In combination with bevacizumab, can effectively increase OS and PFS [5].

Detailed Experimental Insights

To aid in experimental design, here is a deeper look into the methodologies behind the key data.

  • This compound Clinical Protocol (Case Study) [1]: An 18-year-old patient with recurrent GBM received 13 mg/m² of this compound as a 1-hour intravenous infusion once every 3 weeks. Tumor response was assessed with brain MRI every 6 weeks (every two cycles) and evaluated using modified Response Evaluation Criteria in Solid Tumors (RECIST). The patient received 24 cycles over 17 months.
  • Carmustine Clinical Protocol (Retrospective Study) [8]: Patients received 80 mg/m² of carmustine intravenously on days 1 to 3, with the cycle repeated every 8 weeks for a maximum of 6 cycles. Tumor response was assessed via MRI every 8 weeks according to MacDonald criteria, which define progression as a 25% increase in the size of the enhancing tumor or the appearance of a new lesion.
  • Lomustine in Preclinical Models (TMZ-Resistant GBM) [6]: To test efficacy against temozolomide (TMZ)-resistant GBM, researchers established TMZ-resistant clones (TMZ-R-cells) by continuously exposing human GBM cell lines (U87, U251MG) to TMZ for over one year. The antitumor effects were analyzed in vitro (cell counting, death assays) and in vivo by implanting TMZ-R-cells into mice and treating them systemically with CCNU or ACNU. Survival was a key endpoint.

Mechanisms of Action and DNA Damage Pathways

The core difference between these agents lies in their mechanisms of action, which is visually summarized in the pathway diagram below.

G cluster_this compound This compound Pathway cluster_alkylating Carmustine/Lomustine Pathway Start Chemotherapeutic Agent This compound Binds to Topoisomerase I-DNA Complex Start->this compound  Topoisomerase I  Inhibitor Alkylating Forms DNA Adducts Start->Alkylating  Alkylating Agent SSB Stabilizes Complex Preventing Re-ligation Causes Single-Strand Breaks (SSBs) This compound->SSB OutcomeE Replication Fork Collapse DNA Double-Strand Breaks (DSBs) Cell Death SSB->OutcomeE Crosslink Induces DNA Interstrand Crosslinks Alkylating->Crosslink OutcomeA Blocks DNA Replication & Transcription Cell Death Crosslink->OutcomeA

This diagram illustrates the primary DNA damage mechanisms. A key research consideration is that while both pathways ultimately cause DNA damage, resistance mechanisms can differ. For instance, the efficacy of alkylating agents like carmustine and lomustine can be influenced by the DNA repair protein MGMT (O6-methylguanine-DNA methyltransferase) [8]. This compound, as a topoisomerase I inhibitor, may be less affected by MGMT but has shown activity against cells with P-glycoprotein-mediated resistance [1] [2].

Interpretation and Research Implications

  • This compound: Shows a promising but unvalidated signal from a single case report [1]. Its development for GBM was halted after a Phase III trial was terminated early due to a lack of statistical benefit in an interim analysis [1]. It remains a candidate for further study, particularly due to its distinct, non-alkylating mechanism.
  • Carmustine and Lomustine: These are established chemotherapeutic options with documented, albeit modest, efficacy in recurrent GBM [9] [7]. Their role is evolving, with research exploring combinations (e.g., lomustine with bevacizumab) [5] and their utility in specific settings like TMZ-resistant GBM [6].

References

Edotecarin antitumor activity compared to other topoisomerase I inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Edotecarin at a Glance

The table below summarizes the core profile of this compound based on the gathered data.

Feature Description
Drug Class Indolocarbazole derivative; Topoisomerase I inhibitor [1] [2]
Origin Derivative of the anti-tumor agent NB-506 [1]
Primary Mechanism Novel inhibitor of topoisomerase I that induces single-strand DNA cleavage [1] [2]
Key Differentiating Mechanism Induces more stable DNA-Topo I complexes and exhibits less cell-cycle dependency than camptothecin or NB-506 [1]. Not a substrate for P450-mediated metabolism [1].
Antitumor Activity (Preclinical) Broad spectrum: effective in breast, cervix, lung, prostate, colon, stomach, and liver cancer models. Active against P-glycoprotein-resistant cells [1].
Clinical Phase Phase I (as of the identified studies) [1] [3]

Comparison with Other Topoisomerase I Inhibitors

This table provides a head-to-head comparison of this compound with other established Topo I inhibitors.

Inhibitor (Class) Key Mechanism & Specificity Example Clinical Indications Key Advantages / Disadvantages
This compound (Indolocarbazole) More stable DNA-Topo I complexes; cleaves DNA at different sequences than camptothecins [1] [2]. Under investigation for advanced solid tumors [1]. Adv: Broad preclinical activity; effective against P-gp mediated resistance [1]. Disadv: Dose-limiting neutropenia in combination therapy [1].
Topotecan / Irinotecan (Camptothecin) Stabilize the covalent Topo I-DNA complex, inhibiting DNA relegation [4] [5] [2]. Ovarian cancer, SCLC (Topotecan); Colorectal cancer (Irinotecan) [4] [3]. Adv: Clinically validated. Disadv: Can undergo spontaneous inactivation in blood; schedule-dependent efficacy [4].
Belotecan (Camptothecin) Same class as topotecan/irinotecan [4]. Investigated for epithelial ovarian cancer [6]. N/A

Detailed Experimental Data and Protocols

For researchers seeking to replicate or contextualize these findings, here is a detailed breakdown of the key Phase I study on this compound.

Phase I Combination Therapy Study (PMC2931818)
  • Objective: To determine the Maximum Tolerated Dose (MTD) and recommended Phase II dose of this compound in combination with infusional 5-FU/LV (akin to the FOLFIRI regimen) in patients with advanced solid tumors [1].
  • Experimental Protocol:
    • Study Design: Single-arm, open-label, dose-escalation trial in sequential cohorts [1].
    • Patient Population: Patients with radiographic or clinical evidence of an active solid tumor malignancy for which no curative therapy was available [1].
    • Dosing Regimen:
      • This compound: Administered as a 1-hour intravenous infusion every 2 weeks. The starting dose was 6 mg/m², with planned escalation to 8, 11, 13, 15, and 17 mg/m² [1].
      • 5-FU/LV: Administered after this compound. The regimen was amended during the trial to remove the 5-FU bolus dose (400 mg/m²) due to toxicity, continuing only with the 46-hour continuous infusion (2400 mg/m²) following LV (200 mg/m²) infusion [1].
    • Endpoints: Safety (primary), pharmacokinetics, and tumor response per RECIST criteria [1].
  • Key Outcomes:
    • Toxicity: The primary Dose-Limiting Toxicity (DLT) was neutropenia. The administration every 14 days, even after removing the 5-FU bolus, did not permit adequate time for neutrophil recovery. Only the 6 and 8 mg/m² dose levels were fully explored [1].
    • Efficacy: Among 14 treated patients, one patient with hepatocellular carcinoma achieved a confirmed complete response. Seven additional patients had stable disease [1].
    • Pharmacokinetics: this compound achieved and maintained apparent steady-state plasma concentrations during IV administration [1].

Mechanism of Action and Signaling Pathways

The following diagram illustrates the general mechanism of Topoisomerase I inhibitors, a pathway that this compound shares with other drugs in its class while differing in the stability of the complex formed.

topology Topoisomerase I Inhibition Mechanism TopoI_Enzyme Topoisomerase I (Topo I) TopoI_Bound Topo I binds and creates single-strand break TopoI_Enzyme->TopoI_Bound DNA_Supercoil Supercoiled DNA DNA_Supercoil->TopoI_Bound DNA_Relaxed Relaxed DNA (Normal Replication/Transcription) TopoI_Bound->DNA_Relaxed Strand passage & relegation Trapped_Complex Stabilized 'Cleavage Complex' (DNA break cannot be resealed) TopoI_Bound->Trapped_Complex Inhibitor binding stabilizes complex Inhibitor Topo I Inhibitor (this compound) Inhibitor->Trapped_Complex DNA_Damage Irreversible DNA Damage (Double-strand breaks during replication) Trapped_Complex->DNA_Damage Collision with replication fork Apoptosis Activation of Apoptosis (Programmed Cell Death) DNA_Damage->Apoptosis

A central point of differentiation for This compound is that it induces the formation of DNA-Topo I complexes that are more stable than those formed by camptothecin or NB-506, leading to more persistent DNA damage and potentially greater cytotoxic effect [1] [2].

Insights for Drug Development

  • Therapeutic Potential: The confirmed complete response in a patient with hepatocellular carcinoma is a notable outcome from the Phase I trial, suggesting potential activity in this difficult-to-treat malignancy [1].
  • Challenge of Combination Regimens: The study highlights a significant challenge in clinical development: integrating a myelosuppressive agent like this compound into a combination chemotherapy backbone (e.g., 5-FU/LV) requires careful scheduling to manage overlapping toxicities, particularly neutropenia [1].
  • Overcoming Resistance: this compound's preclinical activity against cells with acquired resistance related to P-glycoprotein is a key strategic advantage that could be leveraged for treating multidrug-resistant cancers [1].

Much of the available specific clinical data on this compound is from earlier-phase trials. Its development status in relation to other topoisomerase I inhibitors would be a critical area to track in current clinical trial registries.

References

Monotherapy vs. Combination Therapy: Efficacy Data Summary

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key experimental findings on edotecarin's efficacy as a single agent and in combination with other drugs.

Therapy Regimen Cancer Model / Patient Population Key Efficacy Findings Study Type & Reference

| This compound Monotherapy | Recurrent Glioblastoma Multiforme (Case Report) | • Partial response: 66.7% reduction in tumor size • Clinical benefit: 17 months of treatment with clinical improvement | Phase III Trial (Case Report) [1] | | This compound + 5-FU/LV | Patients with Advanced Solid Tumors | • 1 confirmed complete response (Hepatocellular carcinoma) • 7 patients with stable disease out of 14 treated | Phase I Clinical Trial [2] | | This compound + 5-FU | HCT-116 Human Colon Cancer Xenograft | • Greater than additive antitumor effects • Effect was schedule-dependent | Preclinical In Vivo Study [3] [4] [5] | | This compound + other agents (Irinotecan, Cisplatin, Oxaliplatin, SU11248) | HCT-116 Human Colon Cancer Xenograft | • Greater than additive effects with various agents • Toxicity was minimal in most combinations | Preclinical In Vivo Study [3] [4] |

Detailed Experimental Protocols

To help you evaluate the quality of the data, here are the methodologies used in the key studies cited.

Phase I Clinical Trial: this compound + 5-FU/Leucovorin (LV)
  • Objective: To determine the Maximum Tolerated Dose (MTD) and recommended phase II dose [2].
  • Design: Single-arm, open-label, dose-escalation study in patients with advanced/metastatic solid tumors [2].
  • Dosing Schedule:
    • This compound: Administered as a 1-hour intravenous (IV) infusion every 2 weeks. The starting dose was 6 mg/m², with planned escalation to 8, 11, 13, 15, and 17 mg/m² [2].
    • LV: 200 mg/m² IV infusion over 2 hours, after this compound [2].
    • 5-FU: 2400 mg/m² administered as a 46-hour continuous IV infusion after LV. A 5-FU bolus (400 mg/m²) was initially included but later removed from the protocol due to neutropenia [2].
  • Endpoint Assessment: Tumor response was evaluated according to Response Evaluation Criteria in Solid Tumors (RECIST) [2].
Preclinical Xenograft Model: this compound Combinations
  • Objective: To characterize the antitumor effects of this compound alone and in combination in vivo [3] [4].
  • Model: HCT-116 human colon cancer cells transplanted into mice [3] [4].
  • Dosing: this compound and combination agents (e.g., 5-FU, irinotecan, cisplatin) were administered to tumor-bearing mice using various schedules [3] [4] [5].
  • Endpoint Assessment: Treatment effects were based on the delay in tumor growth in drug-treated groups compared to vehicle control-treated groups. The study specifically noted that the combination with 5-FU showed the highest improvement in antitumor activity when a 72-96 hour interval was used between drug administrations [5].

Mechanism of Action and Experimental Workflow

This compound is a novel topoisomerase I inhibitor. The following diagram illustrates its mechanism and a typical workflow for validating its efficacy in combination therapy.

cluster_1 Mechanism of Action: Topoisomerase I Inhibition cluster_2 In-Vivo Efficacy Validation Workflow DNA DNA Replication & Transcription Topo1 Topoisomerase I (Topo I) Relieves DNA Supercoiling DNA->Topo1 Cleavage Stabilized Cleavable Complex Topo1->Cleavage This compound Binds & Stabilizes DSB Double-Strand DNA Breaks Cleavage->DSB Replication Fork Collision Death Cell Death DSB->Death Start Start: In-Vivo Xenograft Study Imp1 Implant Human Cancer Cells (HCT-116) in Mice Start->Imp1 Imp2 Tumor Growth Imp1->Imp2 Group Randomize into Treatment Groups: • Vehicle Control • this compound Monotherapy • Combination Drug • this compound + Combination Imp2->Group Treat Administer Treatments (Note: Schedule Dependence) Group->Treat Measure Measure Tumor Volume Over Time Treat->Measure Analyze Analyze Data: • Tumor Growth Delay • Additive/Synergistic Effect Measure->Analyze End Report Findings Analyze->End

Key Insights for Researchers

  • Clinical Development Status: The clinical development of this compound appears to have been largely inactive for many years. A phase III trial in glioblastoma was terminated early due to a lack of significant benefit, despite promising individual case reports [1] [6]. This suggests that broader efficacy in large populations was not demonstrated.
  • Schedule Dependence is Critical: Preclinical data strongly indicates that the efficacy of this compound in combination, particularly with 5-FU, is highly schedule-dependent [5]. The interval between drug administrations can be a major determinant of success, which is a crucial consideration for experimental design.
  • Primary Toxicity: The dose-limiting toxicity observed in clinical trials was predominantly neutropenia [2] [7]. This is a critical factor for the design of combination regimens, as partnering drugs may have overlapping hematological toxicities.

References

Edotecarin cross-resistance patterns with camptothecin derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Profile: Edotecarin vs. Camptothecin Derivatives

The table below summarizes the key characteristics of this compound in comparison to the camptothecin class of Topoisomerase I inhibitors, based on preclinical and early clinical data.

Feature This compound Camptothecin (CPT) Derivatives (e.g., Topotecan, Irinotecan/SN38)
Chemical Class Indolocarbazole [1] [2] [3] Camptothecin [4] [5]
Primary Target Topoisomerase I [1] [3] Topoisomerase I [4] [5]
Stability of Topo I-DNA Complex More stable than CPT or NB-506 [1] [3] Stable, but less than this compound [1]
Cell Cycle Dependence Less cell-cycle dependent [1] [3] S-phase dependent [4]
Resistance due to P-glycoprotein (P-gp) Effective on cells with P-gp mediated resistance [1] [3] Often associated with resistance [6]
Resistance due to BCRP Information not specified in available results Associated with resistance (e.g., to topotecan, SN-38) [6]
Metabolism Not a P450 substrate; no active metabolites [1] [3] SN-38 (active metabolite of irinotecan) is glucuronidated by UGT1A1 [7]
Key Preclinical Activity Broad spectrum (e.g., colon, gastric, liver, lung models) [1] [8] Broad spectrum [4] [9]

Experimental Evidence and Methodologies

The comparative profile is supported by specific experimental findings:

  • Mechanism of Action: this compound is characterized as a "novel inhibitor of topoisomerase I" that induces single-strand DNA cleavage more effectively than camptothecin and at different DNA sequences [1] [3]. The DNA-Topo I complexes it induces are also more stable [1] [3]. This was established through DNA cleavage assays and studies analyzing the stability of the ternary complex.
  • Cross-Resistance with P-gp: A key differentiator is that this compound remains "effective on cells that have acquired resistance related to P-glycoprotein" [1] [3]. This suggests a lack of cross-resistance with some conventional chemotherapy agents. This is typically determined through in vitro cytotoxicity assays (e.g., MTT assay) comparing the IC50 of the drug in parental cell lines versus their P-gp overexpressing, multidrug-resistant counterparts [6].
  • Activity in Irinotecan-Refractory Models: A critical piece of evidence for a distinct resistance profile comes from phase II trials, which "produced objective responses in irinotecan-naive, 5-FU refractory patients, but not in irinotecan-refractory patients" [2]. This clinical data implies that prior development of resistance to the camptothecin irinotecan may confer cross-resistance to this compound, potentially due to shared target or downstream effects.

Research Gaps and Future Directions

The available data highlights an area requiring further investigation to fully define this compound's cross-resistance profile, which you can explore in your research:

  • Direct Head-to-Head Comparisons: The search results lack direct experimental data from studies that systematically test this compound and camptothecins (like topotecan or SN-38) against the same panel of resistant cell lines.
  • Role of BCRP: While this compound appears to bypass P-gp-mediated resistance, its interaction with the Breast Cancer Resistance Protein (BCRP/ABCG2), a common mediator of resistance to camptothecins [6], is not explicitly detailed in the results.
  • Comprehensive Resistance Profiling: A full picture would require profiling this compound against a wider array of resistance mechanisms, including Topoisomerase I mutations and other drug efflux transporters.

Suggested Experimental Workflow

To conclusively establish cross-resistance patterns, a standardized experimental approach is recommended. The diagram below outlines a core workflow for generating comparative data.

Start Establish Resistant Cell Lines A In vitro Cytotoxicity Assay (e.g., MTT, clonogenic) Start->A B Analyze IC50 Values A->B C Calculate Resistance Factor (RF) RF = IC50 (Resistant) / IC50 (Parental) B->C D Compare RFs across drugs (this compound vs. CPT derivatives) C->D E Interpret Cross-Resistance Pattern D->E

Core Experimental Workflow for Profiling Cross-Resistance

References

Edotecarin clinical response correlation with Top1 expression levels

Author: Smolecule Technical Support Team. Date: February 2026

Top1 Expression as a Biomarker for Topoisomerase I Inhibitors

The table below summarizes the evidence connecting Top1 levels to drug response for various topoisomerase I inhibitors.

Drug Name Class Evidence of Correlation with Top1 Expression Experimental Model Key Findings
Edotecarin Indolocarbazole Preclinical (indirect) In vitro & Xenograft models [1] [2] [3] Potent inhibitor; induces stable Top1-DNA cleavage complexes; antitumor activity in various models. No direct clinical correlation data found.
Topotecan / Irinotecan Camptothecin Clinical & Preclinical Human tumor biopsies (SCLC, Colorectal), Xenografts [4] [5] Higher baseline Top1 levels associated with improved disease control rates and longer survival; Top1 degradation post-treatment indicates target engagement.
Indenoisoquinolines (e.g., NSC 724998) Non-Camptothecin Preclinical Xenograft models [4] Higher baseline Top1 in responsive tumors; Top1 decrease after treatment serves as a pharmacodynamic biomarker.

Detailed Experimental Protocols

For researchers looking to validate these findings or apply similar methods, here are the key methodologies from the cited studies.

Top1 Immunoassay for Quantitative Measurement

This protocol is used to measure total Top1 protein levels in tumor tissue extracts quantitatively [4].

  • Objective: To develop a validated, quantitative immunoassay for Top1 levels in tumor biopsies.
  • Methodology: Two-site enzyme chemiluminescent immunoassay (ECLIA).
  • Key Steps:
    • Sample Preparation: Tumor biopsies are homogenized, and extracts are stored at concentrations ≥1.0 mg/mL to prevent Top1 degradation.
    • Assay Validation: The assay was analytically validated for accuracy (mean recovery of 96.5% ± 7.3%) and precision (mean inter-day coefficient of variation of 9.3% ± 3.4%).
    • Preclinical Application: The assay was used in xenograft models, measuring Top1 levels before and after treatment with topotecan and indenoisoquinolines.
  • Data Interpretation: Higher baseline Top1 levels were linked to greater tumor growth inhibition following treatment with topotecan and NSC 724998. A decrease in Top1 levels 4-7 hours post-treatment indicates successful drug-target engagement.
Immunohistochemistry (IHC) for Top1 Expression

This method provides a semi-quantitative assessment of Top1 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections and allows for visual localization within the tumor [5].

  • Objective: To evaluate TOPO1 expression and its relationship with the efficacy of second-line topotecan chemotherapy in Small Cell Lung Cancer (SCLC) patients.
  • Methodology: Immunohistochemistry.
  • Key Steps:
    • Staining: Use of an anti-TOPO1 antibody (e.g., ab85038, Abcam).
    • Scoring: A semi-quantitative H-score (range 0-300) is calculated by multiplying the percentage of positively stained cells by the staining intensity (0: absent; 1: weak; 2: moderate; 3: strong).
    • Classification: Patients are classified into "strong expression" (H-score 200-300) and "weak expression" (H-score <200) groups for analysis.
  • Data Interpretation: In the clinical study, patients with strong TOPO1 expression had a significantly higher disease control rate (39.5%) to topotecan compared to those with weak expression (14.3%).

Mechanisms and Workflows

The following diagrams illustrate the logical relationship between Top1 expression, drug mechanism, and cellular outcomes, which forms the basis for its use as a predictive biomarker.

topology Top1_Inhibitor Topoisomerase I Inhibitor (e.g., this compound, Topotecan) Top1_CC Stabilized Top1-DNA Cleavage Complex (Top1cc) Top1_Inhibitor->Top1_CC Induces DNA_DSB DNA Double-Strand Breaks (DSBs) Top1_CC->DNA_DSB Leads to H2AX γH2AX Foci Formation DNA_DSB->H2AX Triggers Cell_Death Cancer Cell Death H2AX->Cell_Death Promotes Drug_Response Improved Drug Response Cell_Death->Drug_Response Results in Top1_Expression High Top1 Expression Top1_Expression->Top1_CC Enables

The experimental workflow for assessing Top1 as a biomarker, from sample collection to data analysis, can be summarized as follows:

workflow Start Patient Tumor Biopsy Process Sample Processing Start->Process Method1 Quantitative Immunoassay Process->Method1 Method2 Immunohistochemistry (IHC) Process->Method2 Data1 Absolute Top1 Protein Concentration Method1->Data1 Data2 Semi-Quantitative H-Score and Localization Method2->Data2 Analysis Correlate Baseline Top1 Level with Clinical Outcome (e.g., Response, Survival) Data1->Analysis Data2->Analysis

Future Research Directions

While the link between Top1 and inhibitor efficacy is established for several drugs, the specific clinical validation for this compound is lacking. Future research could focus on:

  • Retrospective Analysis: Applying the validated Top1 immunoassay or IHC to archived tumor samples from past this compound clinical trials.
  • Integrating Multi-Omics: Using computational approaches that integrate mutation, expression, and proteomic data may improve response prediction for Top1 inhibitors and help identify patients most likely to benefit from this compound [6] [7].
  • MYC-Driven Cancers: Emerging research identifies Top1 as a specific vulnerability in MYC-driven cancers, suggesting a potential biomarker for patient stratification beyond Top1 expression alone [8].

References

Edotecarin complete response validation in hepatocellular carcinoma

Author: Smolecule Technical Support Team. Date: February 2026

Documented Complete Response to Edotecarin

The primary evidence for this compound's activity in HCC comes from a Phase I dose-escalation study published in 2010 [1].

  • Study Details: This study involved 14 patients with various advanced/metastatic solid tumors who received this compound in combination with infusional 5-fluorouracil and leucovorin.
  • Reported Outcome: Among the 14 treated patients, the study reported "one confirmed complete response in a patient with hepatocellular carcinoma" alongside seven patients with stable disease [1].
  • Key Limitation: This was an observation in a single patient within a small, early-phase trial designed to assess safety and dosing, not efficacy. The result was not replicated in a dedicated HCC patient population, and this compound did not progress to later-stage development for HCC.

Current Landscape of HCC Systemic Therapy

Since the this compound study, the treatment paradigm for advanced HCC has evolved substantially. The table below summarizes the current standard of care, which has moved toward targeted and immuno-therapies [2] [3].

Therapy Category Example Agents Key Molecular Targets Clinical Context
Molecular Targeted Therapy Sorafenib, Lenvatinib [3] VEGFR, PDGFR, RAF, FGFR [3] First-line standard of care
Regorafenib, Cabozantinib [3] VEGFR, TIE2, MET, AXL [3] Second-line after sorafenib
Immunotherapy Atezolizumab + Bevacizumab [3] PD-L1 + VEGF [3] First-line standard of care
Nivolumab, Pembrolizumab [2] [3] PD-1 [2] Second-line or in combination
Novel Mechanisms Drugs targeting MORF4L1, etc. [4] Hedgehog signaling, chromatin remodeling [4] Preclinical/early investigation

Key Signaling Pathways and Drug Discovery

Understanding the molecular drivers of HCC is crucial for current drug development. The following diagram illustrates major pathways involved in HCC pathogenesis and therapy, which are distinct from this compound's topoisomerase I inhibition mechanism [5].

hcc_pathways prolif Growth Factor Signals (e.g., VEGF, FGF) prolif_target Tyrosine Kinase Inhibitors (Sorafenib, Lenvatinib) prolif->prolif_target Blocked by immune Immune Checkpoints (PD-1/PD-L1, CTLA-4) immune_target Immune Checkpoint Inhibitors (Nivolumab, Atezolizumab) immune->immune_target Blocked by epigenetic Chromatin Remodeling (e.g., MORF4L1) epigenetic_target Emerging Targets (Preclinical) epigenetic->epigenetic_target Targeted by old_mech Topoisomerase I Inhibition (this compound)

Practical Guidance for Researchers

For your comparison guide, focusing on validated, contemporary approaches will be most valuable for your audience.

  • For Protocol Details: Consult the primary clinical trial publications for current standard therapies (e.g., IMbrave150 for atezolizumab/bevacizumab, REFLECT for lenvatinib) to obtain precise dosing schedules, patient stratification criteria, and detailed efficacy metrics [3].
  • For Experimental Validation: When designing experiments to validate new drug candidates, consider incorporating:
    • Flow Cytometry: To assess the impact on cell cycle progression and apoptosis [6].
    • Advanced Models: Use patient-derived xenograft (PDX) models that better recapitulate human HCC, potentially incorporating the risk models based on genes like MORF4L1 to study specific patient subgroups [4] [7].

References

Edotecarin additive effects with 5-FU in colon cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Mechanism of Action

Edotecarin is a novel indolocarbazole derivative and a potent inhibitor of topoisomerase I (Topo I). Its mechanism and key characteristics are summarized below [1] [2] [3].

Feature Description
Drug Class Indolocarbazole topoisomerase I inhibitor [2].
Mechanism of Action Binds to and stabilizes the DNA-Topo I cleavable complex, inducing single-strand DNA breaks. The complexes it forms are more stable than those induced by camptothecin or irinotecan [1] [2].
Key Differentiators Schedule-independent anti-tumor activity; active against P-glycoprotein-overexpressing resistant cells; not a substrate for P450-mediated metabolism [1].

Preclinical Efficacy Data

Preclinical studies in the HCT-116 human colon cancer xenograft model provide direct evidence for the combined effect of this compound and 5-FU [3].

Model This compound as Single Agent This compound + 5-FU Combination Key Findings
HCT-116 Colon Cancer Xenograft Active, causing delay in tumor growth [3]. Greater than additive effect in delaying tumor growth [3]. The efficacy of the combination was dependent on the specific dosage regimen. Toxicity was reported to be minimal in these preclinical studies [3].
Various Cancer Cell Lines (in vitro) -- Additive effect observed in colon (HCT-116), non-small cell lung, tongue, and bladder cancer cell lines [1]. --

The following diagram illustrates the posited mechanism behind the additive effect of combining a Topoisomerase I inhibitor like this compound with 5-FU.

G Topo1_Inhibitor This compound (Topo I Inhibitor) DNA_Topo1_Complex Stabilized DNA-Topo I Complex Topo1_Inhibitor->DNA_Topo1_Complex Replication_Fork_Collision Replication Fork Collision DNA_Topo1_Complex->Replication_Fork_Collision Lethal_Double_Strand_Break Lethal Double-Strand DNA Break Replication_Fork_Collision->Lethal_Double_Strand_Break Alkylating_Agent Temozolomide/BCNU (Alkylating Agent) O6_Adduct O6-methylguanine DNA Adduct Alkylating_Agent->O6_Adduct O6_Adduct->DNA_Topo1_Complex Enhances Formation 8-10 Fold

Clinical Trial Data and Protocols

A phase I dose-escalation study investigated the combination of this compound with infusional 5-FU and leucovorin (LV) in patients with advanced solid tumors, using a regimen akin to FOLFIRI [1].

Clinical Trial Protocol Details The table below outlines the key parameters of the clinical trial regimen [1].

Parameter Details
This compound Administered as a 1-hour intravenous (IV) infusion every 2 weeks. Tested doses: 6 mg/m² and 8 mg/m² [1].
Leucovorin (LV) 200 mg/m² IV infusion over 2 hours, every 2 weeks [1].
5-Fluorouracil (5-FU) 2400 mg/m² continuous IV infusion over 46 hours, every 2 weeks. A 400 mg/m² bolus was initially included but later removed from the protocol due to toxicity [1].

Clinical Trial Outcomes The table below summarizes the key findings from the phase I study [1].

Outcome Results
Dose-Limiting Toxicity (DLT) All DLTs were related to neutropenia. The 14-day cycle did not permit adequate time for neutrophil recovery [1].
Maximum Tolerated Dose (MTD) No MTD was declared. Only the 6 and 8 mg/m² dose levels were explored before the trial was stopped [1].
Efficacy One confirmed complete response in a patient with hepatocellular carcinoma and seven stable disease responses were observed [1].

Interpretation and Research Implications

The data presents a mixed but informative picture for researchers:

  • The strong preclinical rationale is confirmed by the greater-than-additive effects seen in the HCT-116 xenograft model [3].
  • However, translating this synergy into a viable clinical regimen proved challenging. The primary obstacle in the phase I trial was hematological toxicity (neutropenia), which was linked to the chosen two-week schedule [1].
  • This suggests that while the combination is biologically active, alternative dosing schedules (e.g., a three-week cycle) or better supportive care might be necessary to manage toxicity in future investigations.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.7

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

10

Exact Mass

608.17545772 Da

Monoisotopic Mass

608.17545772 Da

Heavy Atom Count

44

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1V8X590XDP

Drug Indication

Clinical studies with edotecarin have shown activity in subjects with colorectal cancer, esophageal cancer and other solid tumors.

Pharmacology

Edotecarin, formerly J-107088 is a novel, non-camptothecin, DNA topoisomerase-1 inhibitor. It is part of the class of compounds called indolocarbazoles. It is a novel inhibitor of topoisomerase I that induces single-strand DNA cleavage more effectively than NB-506 or camptothecin (CPT) and at different DNA sequences. The DNA-topoisomerase I complexes induced by edotecarin are more stable than those occurring after exposure to CPT or NB-506. The antitumor activity of edotecarin is less cell cycle dependent than other topoisomerase I inhibitors. Being an indolocarbazole, it is structurally related to staurosporine but does not possess protein kinase inhibitory properties. The antitumor activity of edotecarin has been tested in vitro and in vivo, and inhibition of tumor growth has been observed in breast, cervix, pharynx, lung, prostate, colon, gastric, and hepatic cancer models. Edotecarin is effective on cells that have acquired resistance related to P-glycoprotein. In vitro synergy has been demonstrated when edotecarin was tested in combination with cisplatin, 5-fluorouracil, etoposide, paclitaxel, doxorubicin, vincristine, CPT, and gemcitabine.
Edotecarin is a synthetic indolocarbazole with antineoplastic activity. Edotecarin inhibits the enzyme topoisomerase I through stabilization of the DNA-enzyme complex and enhanced single-strand DNA cleavage, resulting in inhibition of DNA replication and decreased tumor cell proliferation. (NCI04)

Mechanism of Action

Edotecarin inhibits the enzyme topoisomerase I through stabilization of the DNA-enzyme complex and enhanced single-strand DNA cleavage, resulting in inhibition of DNA replication and decreased tumor cell proliferation.

KEGG Target based Classification of Drugs

Enzymes
Isomerases (EC5)
DNA topoisomerase [EC:5.99.1.-]
TOP1 [HSA:7150] [KO:K03163]

Other CAS

174402-32-5

Metabolism Metabolites

Edotecarin does not form active metabolites and is not a substrate for in vitro P450-mediated metabolism.

Wikipedia

Edotecarin

Biological Half Life

20 to 25 hours

Dates

Last modified: 02-18-2024
1: Saif MW, Sellers S, Diasio RB, Douillard JY. A phase I dose-escalation study of edotecarin (J-107088) combined with infusional 5-fluorouracil and leucovorin in patients with advanced/metastatic solid tumors. Anticancer Drugs. 2010 Aug;21(7):716-23. PubMed PMID: 20581657.
2: Sunami S, Nishimura T, Nishimura I, Ito S, Arakawa H, Ohkubo M. Synthesis and biological activities of topoisomerase I inhibitors, 6-arylmethylamino analogues of edotecarin. J Med Chem. 2009 May 28;52(10):3225-37. PubMed PMID: 19397324.
3: Norden AD, Drappatz J, Muzikansky A, David K, Gerard M, McNamara MB, Phan P, Ross A, Kesari S, Wen PY. An exploratory survival analysis of anti-angiogenic therapy for recurrent malignant glioma. J Neurooncol. 2009 Apr;92(2):149-55. Epub 2008 Nov 29. PubMed PMID: 19043778.
4: Animati F, Berettoni M, Bigioni M, Binaschi M, Felicetti P, Gontrani L, Incani O, Madami A, Monteagudo E, Olivieri L, Resta S, Rossi C, Cipollone A. Synthesis, biological evaluation, and molecular modeling studies of rebeccamycin analogues modified in the carbohydrate moiety. ChemMedChem. 2008 Feb;3(2):266-79. PubMed PMID: 18157856.
5: Teicher BA. Next generation topoisomerase I inhibitors: Rationale and biomarker strategies. Biochem Pharmacol. 2008 Mar 15;75(6):1262-71. Epub 2007 Oct 22. Review. PubMed PMID: 18061144.
6: Bayes M. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2007 Mar;29(2):153-73. PubMed PMID: 17440629.
7: Carvajal RD, Ilson DH, Noy A. Possible role of edotecarin, a novel topoisomerase I inhibitor, in therapy-related myelodysplastic syndrome. Leuk Lymphoma. 2007 Jan;48(1):192-4. PubMed PMID: 17325867.
8: Ciomei M, Croci V, Stellari F, Amboldi N, Giavarini R, Pesenti E. Antitumor activity of edotecarin in breast carcinoma models. Cancer Chemother Pharmacol. 2007 Jul;60(2):229-35. Epub 2006 Nov 7. PubMed PMID: 17089166.
9: Hurwitz HI, Cohen RB, McGovren JP, Hirawat S, Petros WP, Natsumeda Y, Yoshinari T. A phase I study of the safety and pharmacokinetics of edotecarin (J-107088), a novel topoisomerase I inhibitor, in patients with advanced solid tumors. Cancer Chemother Pharmacol. 2007 Jan;59(1):139-47. Epub 2006 Jul 4. PubMed PMID: 16819636.
10: Ciomei M, Croci V, Ciavolella A, Ballinari D, Pesenti E. Antitumor efficacy of edotecarin as a single agent and in combination with chemotherapy agents in a xenograft model. Clin Cancer Res. 2006 May 1;12(9):2856-61. PubMed PMID: 16675581.

Explore Compound Types